Product packaging for Fraxidin(Cat. No.:CAS No. 525-21-3)

Fraxidin

カタログ番号: B1674052
CAS番号: 525-21-3
分子量: 222.19 g/mol
InChIキー: QNFBKOHHLAWWTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Fraxidin is a hydroxycoumarin.
This compound has been reported in Artemisia minor, Salsola laricifolia, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O5 B1674052 Fraxidin CAS No. 525-21-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-hydroxy-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFBKOHHLAWWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200499
Record name Fraxidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-21-3
Record name Fraxidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fraxidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fraxidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxy-6,7-dimethoxy-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Mechanism of Action of Fraxidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Mechanisms of a Bioactive Coumarin

Introduction

Fraxidin, a hydroxycoumarin found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and modulation of key signaling pathways. Due to the limited specific research on this compound, this guide also incorporates detailed mechanistic data from its closely related and more extensively studied structural analogs, Fraxetin and Isothis compound, to provide a broader context and suggest potential avenues for future investigation into this compound's bioactivity. All information is clearly attributed to the specific compound studied.

Core Mechanisms of Action

The primary mechanism of action of this compound and its related coumarins appears to be centered around their anti-inflammatory and antioxidant properties, which are mediated through the modulation of critical cellular signaling pathways.

Antibacterial Activity

This compound itself has demonstrated direct antibacterial effects.

  • Target Organism : Bacillus subtilis

  • Effect : Inhibition of bacterial growth, with an observed inhibition zone of 12 mm at a concentration of 20 µ g/disk [1].

Mechanisms of Structurally Related Compounds

To provide a more comprehensive understanding for researchers, the well-documented mechanisms of the closely related coumarins, Fraxetin and Isothis compound, are detailed below. These findings may offer insights into the potential, yet unconfirmed, mechanisms of this compound.

Fraxetin: Anti-inflammatory, Antioxidant, and Anticancer Effects

Fraxetin has been shown to exert its effects through the modulation of several key signaling pathways.

  • Anti-inflammatory and Antioxidant Activity : Fraxetin has been observed to protect against oxidative stress by increasing the antioxidant reserves of glutathione (GSH)[2][3]. It also ameliorates reactive oxygen species (ROS) levels by activating antioxidant-related genes[4].

  • Anticancer Activity : In human hepatocellular carcinoma (HCC) cell lines (Huh7 and Hep3B), fraxetin inhibits cell proliferation and induces apoptosis. This is achieved by causing depolarization of the mitochondrial membrane, disrupting calcium homeostasis, and increasing ROS production[5].

  • Signaling Pathway Modulation :

    • MAPK Pathway : Fraxetin has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it downregulates Erk1/2 and Jnk while upregulating p38 MAPK, which contributes to its inhibitory effect on adipogenesis[4].

    • PI3K/JNK Pathways : In HCC cells, fraxetin decreases signaling through the phosphoinositide 3-kinase (PI3K) and JNK pathways[5].

Isothis compound: Anti-inflammatory and Bone Metabolism Effects

Isothis compound has been noted for its potent anti-inflammatory effects and its role in bone health.

  • Anti-inflammatory Activity : Isothis compound exerts anti-inflammatory effects by regulating the NF-κB signaling pathway. It has been shown to suppress the release of NF-κB p65 and the expression of TNF-α[6]. In human osteoarthritis chondrocytes, isothis compound suppresses IL-1β-induced IκBα degradation and subsequent NF-κB activation[7].

  • Modulation of Bone Metabolism : Isothis compound inhibits osteoclast formation by regulating both the NF-κB/NFATc1 and Akt/NFATc1 signaling pathways[7].

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies.

Table 1: Antibacterial Activity of this compound

CompoundTarget OrganismConcentrationEffectReference
This compoundBacillus subtilis20 µ g/disk 12 mm inhibition zone[1]

Table 2: Anticancer Effects of Fraxetin

CompoundCell LineConcentrationEffectReference
FraxetinHuh750 µM197% increase in late apoptotic cells[5]
FraxetinHep3B50 µM285% increase in late apoptotic cells[5]
FraxetinHuh7Not specified42% ± 10% inhibition of cell proliferation[5]
FraxetinHep3BNot specified52% ± 7% inhibition of cell proliferation[5]
FraxetinHuh7Not specified221% ± 55% increase in ROS production[5]
FraxetinHep3BNot specified460% ± 73% increase in ROS production[5]

Table 3: Modulation of MAPK Signaling by Fraxetin in 3T3-L1 Cells

CompoundConcentrationTargetEffectReference
Fraxetin20 µMPhosphorylated p381.34-fold increase[4]
Fraxetin50 µMPhosphorylated p381.49-fold increase[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Antibacterial Activity Assay (Disk Diffusion Method)
  • Organism : Bacillus subtilis

  • Preparation : A standardized inoculum of Bacillus subtilis is uniformly spread on the surface of an agar plate.

  • Application : Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 20 µ g/disk ).

  • Incubation : The plates are incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).

  • Measurement : The diameter of the clear zone of growth inhibition around the disk is measured in millimeters. This zone represents the susceptibility of the bacteria to the compound.

Cell Proliferation and Apoptosis Assays for Fraxetin
  • Cell Lines : Human hepatocellular carcinoma cell lines Huh7 and Hep3B.

  • Treatment : Cells are treated with varying concentrations of Fraxetin (e.g., 0, 5, 10, 20, and 50 μM) for a specified duration.

  • Cell Cycle Analysis :

    • Cells are harvested, fixed, and stained with propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Analysis :

    • Cells are stained with Annexin V and PI.

    • Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membrane integrity.

    • The percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells is quantified using flow cytometry.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysate Preparation : Cells (e.g., 3T3-L1 preadipocytes or RANKL-induced BMMs) are treated with the compound of interest (e.g., Fraxetin or Isothis compound) and then lysed to extract total proteins.

  • Protein Quantification : The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated p38, IκBα, p-p65).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection : The protein bands are visualized using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by Fraxetin and Isothis compound, providing a visual representation of their mechanisms of action.

Fraxetin_MAPK_Pathway Fraxetin Fraxetin p38 p38 MAPK Fraxetin->p38 Upregulates Erk1_2 Erk1/2 Fraxetin->Erk1_2 Downregulates Jnk Jnk Fraxetin->Jnk Downregulates Adipogenesis Adipogenesis p38->Adipogenesis Erk1_2->Adipogenesis Jnk->Adipogenesis

Caption: Fraxetin's modulation of the MAPK pathway in adipogenesis.

Fraxetin_Apoptosis_Pathway Fraxetin Fraxetin Mitochondria Mitochondrial Membrane Depolarization Fraxetin->Mitochondria PI3K PI3K Signaling Fraxetin->PI3K Decreases JNK JNK Signaling Fraxetin->JNK Decreases Ca_Homeostasis Disrupted Ca2+ Homeostasis Mitochondria->Ca_Homeostasis ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis in HCC Cells Ca_Homeostasis->Apoptosis ROS->Apoptosis PI3K->Apoptosis JNK->Apoptosis

Caption: Fraxetin-induced apoptosis in hepatocellular carcinoma cells.

Isofraxidin_NFkB_Pathway Isothis compound Isothis compound IkBa_degradation IκBα Degradation Isothis compound->IkBa_degradation Inhibits IL1b IL-1β IL1b->IkBa_degradation NFkB_activation NF-κB Activation IkBa_degradation->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation

Caption: Isothis compound's inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct research on the mechanism of action of this compound is currently limited, the available data on its antibacterial properties are promising. The extensive research on its structural analogs, Fraxetin and Isothis compound, reveals a strong potential for this compound to act as a modulator of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation, such as the MAPK and NF-κB pathways.

Future research should focus on elucidating the specific molecular targets of this compound and confirming its effects on these signaling cascades. Head-to-head comparative studies of this compound, Fraxetin, and Isothis compound would be invaluable in dissecting the structure-activity relationships within this class of coumarins and identifying the most potent and selective compounds for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such future studies.

References

Fraxidin: A Comprehensive Technical Guide to its Natural Sources, Botanical Origin, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxidin (8-hydroxy-6,7-dimethoxychromen-2-one) is a naturally occurring coumarin derivative that has garnered significant interest in the scientific community for its potential therapeutic properties. As a member of the hydroxycoumarin class, this compound exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects. This technical guide provides an in-depth overview of the botanical origins of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its known signaling pathway interactions.

Natural Sources and Botanical Origin

This compound is distributed across a variety of plant families, with a notable presence in the Oleaceae, Euphorbiaceae, Asteraceae, and Chloranthaceae families.

Primary Botanical Sources:
  • Genus Fraxinus (Ash trees): Various species of ash trees are prominent sources of this compound. It has been isolated from the stem bark of Fraxinus chinensis, as well as from Fraxinus rhynchophylla, Fraxinus excelsior (European ash), and Fraxinus augustifolia (narrow-leafed ash)[1][2]. The foliage of blue ash (Fraxinus quadrangulata), black ash (Fraxinus nigra), and Manchurian ash (Fraxinus mandshurica) have also been identified as containing this compound[3].

  • Genus Jatropha: The roots and stem bark of Jatropha podagrica are known to contain this compound[1][4][5].

  • Genus Artemisia: this compound has been reported in Artemisia minor and other species within this genus, which is part of the Asteraceae family[6][7].

  • Sarcandra glabra: The herbs of this plant are another documented source of this compound[8].

  • Other Reported Sources: this compound has also been found in Salsola laricifolia and is listed as a constituent in watermelon (Citrullus lanatus) and durian, though the concentrations in these food sources may be minimal[6][9][10].

Quantitative Analysis of this compound in Botanical Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed. While comprehensive comparative data is limited, this section presents available quantitative information to guide researchers in selecting appropriate botanical sources.

Botanical SourcePlant PartExtraction MethodThis compound Yield/ContentReference(s)
Jatropha podagricaStem BarkMethanol extraction followed by column chromatography10.0 mg from 650 g of powdered stem bark[1][5]
Fraxinus excelsiorNot SpecifiedNot SpecifiedDetected[2]
Fraxinus augustifoliaNot SpecifiedNot SpecifiedDetected[2]
Fraxinus chinensisStem BarkNot SpecifiedIsolated[1]
Fraxinus rhynchophyllaBarksH2O ExtractIsolated[8]
Fraxinus quadrangulataFoliageHPLC-MS/MSIsolated[3]
Fraxinus nigraFoliageHPLC-MS/MSIsolated[3]
Fraxinus mandshuricaFoliageHPLC-MS/MSIsolated[3]
Artemisia minorAerial PartsNot SpecifiedIsolated[6]
Sarcandra glabraHerbsNot SpecifiedDetected[8]

Experimental Protocols

Extraction and Isolation of this compound from Jatropha podagrica Stem Bark

This protocol is adapted from the methodology described by Rumzhum et al. (2012)[1][5].

1. Plant Material Preparation:

  • Collect fresh stem bark of Jatropha podagrica.
  • Air-dry the plant material in the shade until it is brittle.
  • Grind the dried stem bark into a coarse powder using a mechanical grinder.

2. Maceration:

  • Weigh approximately 650 g of the powdered stem bark.
  • Place the powder in a large container and add 2.5 L of methanol.
  • Allow the mixture to soak for 5 days at room temperature with occasional stirring.

3. Filtration and Concentration:

  • Filter the mixture through filter paper to separate the methanol extract from the plant residue.
  • Concentrate the filtrate using a rotary evaporator at a temperature of 50°C to obtain the crude methanol extract (approximately 13.0 g).

4. Column Chromatography (Initial Separation):

  • Take a portion of the crude methanol extract (11.0 g) and subject it to column chromatography over silica gel.
  • Create a gradient elution system starting with n-hexane/dichloromethane mixtures, followed by dichloromethane and then methanol mixtures of increasing polarity.
  • Collect a total of 28 fractions (each 100 ml).

5. Further Purification:

  • Combine the column fractions eluted with 15%–50% methanol in dichloromethane.
  • Subject these combined fractions to a second round of column chromatography.
  • Use a gradient elution system of n-hexane/ethyl acetate followed by gradients of ethyl acetate and methanol, collecting a total of 27 fractions (each 100 ml).

6. Isolation of this compound:

  • Treat the column fractions eluted with 55% ethyl acetate in n-hexane with n-hexane.
  • This will afford approximately 10.0 mg of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

    • A linear gradient can be run from a low percentage of Solvent B to a high percentage over 20-30 minutes to ensure good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 30°C.

  • Detection: Monitor the eluent at a wavelength of approximately 344 nm, which is near the maximum absorbance for this compound.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

This compound has been found to inhibit the synthesis of nitric oxide (NO) in murine macrophage-like RAW 264.7 cells stimulated with interferon-gamma (IFN-γ) plus lipopolysaccharide (LPS)[8]. This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) protein expression.

iNOS_Inhibition_Pathway LPS LPS/IFN-γ Macrophage Macrophage LPS->Macrophage Stimulates iNOS_Protein iNOS Protein Macrophage->iNOS_Protein Induces Expression NO_Synthesis Nitric Oxide (NO) Synthesis iNOS_Protein->NO_Synthesis Catalyzes This compound This compound This compound->iNOS_Protein Inhibits Expression

Caption: this compound's inhibition of iNOS protein expression in macrophages.

Modulation of Pro-inflammatory Cytokine Signaling

While the precise molecular interactions are still under investigation, this compound is known to be a component of extracts from Fraxinus species that inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). The general signaling cascades for these cytokines are complex and involve multiple downstream effectors.

The diagram below illustrates a simplified overview of the TNF-α signaling pathway, a potential target for the anti-inflammatory activity of this compound.

TNF_Alpha_Signaling_Pathway cluster_cell Target Cell TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates RIP1->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK_Complex Potential Inhibition Point

Caption: Simplified TNF-α signaling pathway, a potential target for this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. This guide has outlined its primary botanical sources, providing a foundation for the selection of raw materials for research and development. The included experimental protocols offer a starting point for the extraction, isolation, and quantification of this compound. Further research is warranted to fully elucidate the quantitative distribution of this compound across a wider range of plant species and to pinpoint its precise molecular targets within inflammatory signaling cascades. Such studies will be crucial for harnessing the full therapeutic potential of this valuable natural product.

References

An In-depth Technical Guide to the Biosynthesis of Fraxidin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxidin, an O-methylated coumarin, is a naturally occurring phenolic compound found in various plant species, notably within the Fraxinus (ash) genus.[1][2] This bioactive molecule has garnered significant interest from the scientific and pharmaceutical communities due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, plant biochemistry, and drug discovery and development.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core coumarin scaffold, which is subsequently modified to produce this compound.

The key steps in the biosynthesis of this compound are:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: The subsequent hydroxylation of trans-cinnamic acid at the C4 position of the aromatic ring yields p-coumaric acid. This reaction is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.[3][4][5]

  • p-Coumaric Acid to Umbelliferone: The ortho-hydroxylation of p-coumaric acid is a critical step leading to the formation of the coumarin nucleus. This is thought to be catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) , which converts p-coumaroyl CoA to 2,4-dihydroxy-cinnamic acid.[6] This intermediate then undergoes a spontaneous intramolecular cyclization (lactonization) to form umbelliferone.[1][6]

  • Umbelliferone to Esculetin: Umbelliferone is then hydroxylated to form esculetin (6,7-dihydroxycoumarin). This step is putatively catalyzed by an esculetin synthase .[1]

  • Esculetin to Scopoletin: The methylation of the hydroxyl group at the C6 position of esculetin yields scopoletin. This reaction is carried out by an O-methyltransferase (OMT) .

  • Scopoletin to Fraxetin: Scopoletin is subsequently hydroxylated at the C8 position to form fraxetin (7,8-dihydroxy-6-methoxycoumarin). This crucial step is catalyzed by scopoletin 8-hydroxylase (S8H) , a 2-oxoglutarate-dependent dioxygenase.[7][8]

  • Fraxetin to this compound: The final step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C8 position of fraxetin. This reaction is catalyzed by a specific fraxetin O-methyltransferase .

Quantitative Data on Key Enzymes

The efficiency and regulation of the this compound biosynthetic pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of the available quantitative data for some of the key enzymes involved.

EnzymePlant SourceSubstrateK_m_ (µM)V_max_ (nmol/min/mg protein)k_cat_ (s⁻¹)Optimal pHOptimal Temperature (°C)Reference
Cinnamate 4-hydroxylase (C4H)Soybean (Glycine max)trans-Cinnamic acid2.74 ± 0.1856.38 ± 0.73-7.625[4]
Cinnamate 4-hydroxylase (C4H)Parsley (Petroselinum crispum)Cinnamate5--7.030[9]
Scopoletin 8-hydroxylase (S8H)Arabidopsis (Arabidopsis thaliana)Scopoletin11 ± 2-1.73 ± 0.098.0 ± 0.131.5 ± 0.4
Flavonol 3-O-methyltransferaseSerratula tinctoriaQuercetin12--7.6-[10]
Flavonol 3-O-methyltransferaseSerratula tinctoriaS-adenosyl-L-methionine45--7.6-[10]

Note: Data for all enzymes in the pathway, particularly from Fraxinus species, are not yet fully available. The data for flavonol 3-O-methyltransferase is included to provide a reference for the kinetic properties of a related plant O-methyltransferase.

Experimental Protocols

In Vitro Assay for Cinnamate 4-hydroxylase (C4H) Activity

This protocol is adapted from studies on recombinant C4H from soybean and parsley.[4][9]

Materials:

  • Microsomal protein preparation containing C4H

  • 50 mM Potassium phosphate buffer (pH 7.6)

  • trans-Cinnamic acid (substrate)

  • NADPH (cofactor)

  • Concentrated HCl (to stop the reaction)

  • Ethyl acetate (for extraction)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.6), 10 µM trans-cinnamic acid, and 1 mg of microsomal protein.

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH.

  • Incubate the reaction at 25°C for 15 minutes.

  • Stop the reaction by adding 10 µL of concentrated HCl.

  • Extract the product, p-coumaric acid, with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

  • Quantify the amount of p-coumaric acid formed using a standard curve.

In Vitro Assay for Scopoletin 8-hydroxylase (S8H) Activity

This protocol is based on the characterization of S8H from Arabidopsis thaliana.

Materials:

  • Purified recombinant S8H enzyme

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Scopoletin (substrate)

  • 2-oxoglutarate (co-substrate)

  • Ascorbate (co-substrate)

  • FeSO₄ (cofactor)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, scopoletin, 2-oxoglutarate, ascorbate, and FeSO₄.

  • Pre-incubate the mixture at 31.5°C.

  • Initiate the reaction by adding the purified S8H enzyme.

  • Incubate the reaction at 31.5°C for a specific time (e.g., 10 minutes).

  • Stop the reaction (e.g., by adding acid or a quenching solvent).

  • Analyze the formation of fraxetin by HPLC.

Purification of a Recombinant O-methyltransferase (OMT)

This protocol provides a general workflow for the purification of a recombinant plant OMT, which can be adapted for a fraxetin O-methyltransferase.[10]

Workflow:

  • Expression: Express the recombinant OMT in a suitable host system (e.g., E. coli or yeast).

  • Cell Lysis: Harvest the cells and lyse them to release the cellular contents.

  • Ammonium Sulfate Precipitation: Perform a fractional precipitation with ammonium sulfate to enrich the protein of interest.

  • Chromatography:

    • Size-Exclusion Chromatography (e.g., Superose-12): Separate proteins based on their size.

    • Anion-Exchange Chromatography (e.g., Mono Q): Separate proteins based on their charge.

    • Affinity Chromatography (e.g., adenosine-agarose): Purify the OMT based on its affinity for the S-adenosyl-L-methionine (SAM) binding site.

  • Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE.

UPLC-MS/MS Quantification of this compound and its Precursors in Plant Tissues

This protocol outlines a general method for the quantitative analysis of coumarins in plant material.[2]

Workflow:

  • Sample Preparation:

    • Harvest and freeze-dry the plant tissue (e.g., leaves, bark).

    • Grind the dried tissue into a fine powder.

    • Extract the metabolites using a suitable solvent (e.g., methanol or ethanol).

    • Filter the extract to remove particulate matter.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a UPLC system with a suitable column (e.g., C18) to separate the different coumarins and their precursors. A gradient elution with solvents like water and acetonitrile, often with an acid modifier like formic acid, is typically employed.

    • Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target analyte.

  • Quantification:

    • Prepare standard curves for each analyte using authentic standards.

    • Quantify the concentration of this compound and its precursors in the plant extracts by comparing their peak areas to the respective standard curves.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a complex process integrated into the broader network of plant secondary metabolism. The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a simplified representation of the regulatory network.

Fraxidin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic_acid trans-Cinnamic_acid L-Phenylalanine->trans-Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid trans-Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p-Coumaroyl_CoA->Umbelliferone C2'H, Lactonization Esculetin Esculetin Umbelliferone->Esculetin Esculetin Synthase Scopoletin Scopoletin Esculetin->Scopoletin OMT Fraxetin Fraxetin Scopoletin->Fraxetin S8H This compound This compound Fraxetin->this compound OMT

Caption: The biosynthetic pathway of this compound from L-Phenylalanine.

Regulatory_Network cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Biotic_Stress Biotic_Stress MYB MYB Biotic_Stress->MYB bHLH bHLH Biotic_Stress->bHLH Abiotic_Stress Abiotic_Stress Abiotic_Stress->MYB Abiotic_Stress->bHLH Developmental_Cues Developmental_Cues Developmental_Cues->MYB Developmental_Cues->bHLH PAL PAL MYB->PAL C4H C4H MYB->C4H 4CL 4CL MYB->4CL C2H C2H MYB->C2H S8H S8H MYB->S8H OMTs OMTs MYB->OMTs bHLH->PAL bHLH->C4H bHLH->4CL bHLH->C2H bHLH->S8H bHLH->OMTs WD40 WD40 WD40->MYB WD40->bHLH

Caption: Simplified regulatory network of this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that is tightly integrated into the plant's secondary metabolic network. Understanding this pathway at a molecular and biochemical level is crucial for efforts aimed at metabolic engineering to enhance the production of this valuable compound. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of this compound biosynthesis and explore its potential applications in medicine and other fields. Future research should focus on elucidating the kinetic properties of all enzymes in the pathway, particularly from Fraxinus species, and on unraveling the specific regulatory networks that govern this compound accumulation in response to developmental and environmental cues.

References

Fraxidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fraxidin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, with a focus on its core physicochemical properties, and explores its mechanisms of action as an anti-inflammatory, antioxidant, and antibacterial agent. This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of key data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation and application of this promising compound.

Introduction

This compound (8-Hydroxy-6,7-dimethoxycoumarin) is a coumarin derivative found in various plant species. Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities. This compound, in particular, has demonstrated notable biological effects, including the inhibition of inflammatory mediators and the mitigation of oxidative stress. This guide aims to consolidate the current technical knowledge on this compound, providing a foundation for its further exploration in preclinical and clinical research.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for any experimental design and interpretation. The key identifiers and molecular characteristics are summarized in the table below.

PropertyValueReference
CAS Number 525-21-3[1][2][3]
Molecular Formula C₁₁H₁₀O₅[1]
Molecular Weight 222.19 g/mol [1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and antibacterial effects. The subsequent sections delve into the known mechanisms underlying these activities.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[2] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Flavonoids, a class of compounds to which this compound is related, have been shown to inhibit NF-κB activation.[2] While direct studies on this compound are limited, its structural similarity to other anti-inflammatory flavonoids suggests a similar mechanism of action.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB Leads to Degradation NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity

The antioxidant effects of coumarins are often linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The related compound, Fraxetin, has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Akt/Nrf2 or AMPKα/Nrf2 pathway.[1]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription.[1][3] This cellular defense mechanism helps to mitigate oxidative damage.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS May Induce (Pro-oxidant effect) Keap1 Keap1 ROS->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Promotes Degradation) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, etc.) ARE->Genes Induces Transcription

Figure 2: Proposed activation of the Nrf2-ARE signaling pathway by this compound.
Antibacterial Activity

While specific studies on this compound's antibacterial mechanism are not extensively detailed in the available literature, related coumarins have been shown to exert their effects by inhibiting bacterial DNA topoisomerases. These enzymes are essential for DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on nitric oxide production, a key indicator of its anti-inflammatory potential.

Objective: To determine the IC₅₀ value of this compound for the inhibition of nitric oxide synthase in a cell-based assay.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Cell culture medium (e.g., DMEM) and supplements

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce nitric oxide production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculation: Determine the concentration of nitrite in the samples from the standard curve. Calculate the percentage of inhibition of nitric oxide production for each this compound concentration and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound, providing insight into its antioxidant capacity.

Objective: To determine the IC₅₀ value of this compound for scavenging the DPPH radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plates or spectrophotometer cuvettes

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its potential to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways, underscores its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the mechanisms of action of this compound. Continued research is warranted to fully elucidate its pharmacological profile and to explore its potential translation into clinical applications for the management of inflammatory and oxidative stress-related diseases.

References

Fraxidin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Fraxidin's Solubility in DMSO, Ethanol, and Water for Application in Scientific Research and Drug Development.

Introduction

This compound, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antibacterial and anti-inflammatory properties. As with any compound intended for in-vitro and in-vivo studies, a thorough understanding of its solubility characteristics in commonly used laboratory solvents is paramount for accurate experimental design and reproducible results. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO), ethanol, and water. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways to support researchers in their exploration of this compound's therapeutic potential.

This compound: Compound Profile

  • IUPAC Name: 8-hydroxy-6,7-dimethoxychromen-2-one

  • Molecular Formula: C₁₁H₁₀O₅

  • Molecular Weight: 222.19 g/mol

  • CAS Number: 525-21-3

Quantitative Solubility Data

The solubility of this compound in DMSO, ethanol, and water is summarized in the table below. These values are essential for preparing stock solutions and ensuring the compound remains in solution at the desired concentrations for various assays.

SolventSolubilityMethodNotes
DMSO 100 mg/mL (450.07 mM)ExperimentalUltrasonic bath may be required for dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Ethanol SolubleQualitativeWhile specific quantitative data for this compound in ethanol is not readily available, coumarins as a class are generally soluble in ethanol.[2][3][4][5]
Water 1.58 g/L (Predicted)ComputationalThis compound is described as being slightly soluble in water.[2]

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC. A typical method for coumarin analysis involves a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength.[8][9][10][11]

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by multiplying the determined concentration by the dilution factor. The result represents the solubility of this compound in the tested solvent at the specified temperature.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess this compound to Solvent start->add_excess shake Agitate at Constant Temperature (24-48h) add_excess->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Quantify by HPLC filter->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: A schematic overview of the shake-flask method for determining this compound solubility.

Biological Signaling Pathways Involving Coumarins

This compound and related coumarins exert their biological effects through various mechanisms. Below are diagrams illustrating two key pathways: the antibacterial mechanism of action and the inhibition of nitric oxide synthesis.

Antibacterial Mechanism of Action: Inhibition of DNA Topoisomerases

Fraxetin, a closely related coumarin, has been shown to exhibit antibacterial activity against Staphylococcus aureus by inhibiting DNA topoisomerases I and II.[12][13][14] This inhibition disrupts DNA replication and transcription, ultimately leading to bacterial cell death.

antibacterial_mechanism This compound This compound topoisomerase DNA Topoisomerase I & II This compound->topoisomerase inhibits dna_replication DNA Replication topoisomerase->dna_replication enables dna_transcription DNA Transcription topoisomerase->dna_transcription enables cell_death Bacterial Cell Death dna_replication->cell_death protein_synthesis Protein Synthesis dna_transcription->protein_synthesis protein_synthesis->cell_death

Caption: Proposed antibacterial mechanism of this compound via inhibition of DNA topoisomerases.

Inhibition of Nitric Oxide Synthesis

This compound has been reported to inhibit inducible nitric oxide synthase (iNOS).[15] Nitric oxide (NO) is a key signaling molecule in inflammatory processes, and its overproduction by iNOS is associated with various inflammatory conditions. By inhibiting iNOS, this compound can reduce the production of NO, thereby exerting its anti-inflammatory effects.

nos_inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inos_induction iNOS Induction inflammatory_stimuli->inos_induction inos iNOS Enzyme inos_induction->inos This compound This compound This compound->inos inhibits l_arginine L-Arginine l_arginine->inos no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation

Caption: Inhibition of the inducible nitric oxide synthase (iNOS) pathway by this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO, ethanol, and water, which is critical for researchers and drug development professionals. The provided experimental protocol for solubility determination offers a robust method for obtaining reliable and reproducible data. Furthermore, the visualization of this compound's potential mechanisms of action in key signaling pathways offers a deeper understanding of its biological activity and will aid in the design of future studies. A thorough grasp of these fundamental properties is indispensable for unlocking the full therapeutic potential of this compound.

References

Discovery and history of Fraxidin isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery, Isolation, and History of Fraxidin

Introduction

This compound (8-hydroxy-6,7-dimethoxycoumarin) is a naturally occurring hydroxycoumarin, a class of phenolic compounds characterized by a 2H-1-benzopyran-2-one structure.[1] This compound and its related derivatives are found in various plant species and have garnered significant interest within the scientific community for their potential biological activities. This compound has been identified in plants such as Artemisia minor, Salsola laricifolia, and various species of the Fraxinus (ash) genus.[1][2]

This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation. It details the physicochemical properties, spectroscopic data, and experimental protocols for its extraction and purification, targeting researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Historical Context and Discovery

The history of this compound is closely linked to the study of compounds from the bark of the ash tree (Fraxinus excelsior). While the specific first isolation of this compound is not as prominently documented as its isomer, the discovery of isothis compound in 1937 by Spath and Jerzmanowska from Fraxinus excelsior bark marked a pivotal moment in the exploration of coumarins from this genus.[3] Since that period, this compound and a wide range of related chemical components, including other coumarins, secoiridoids, and flavonoids, have been isolated from various Fraxinus species.[2]

Bioassay-guided fractionation has been a key approach in its isolation, such as the work on the barks of Fraxinus rhynchophylla, which led to the identification of this compound alongside other active constituents.[4] It has also been isolated from the roots of Jatropha podagrica, where it demonstrated antibacterial activity.[5][6]

Physicochemical and Spectroscopic Data

The structural elucidation and identification of this compound rely on a combination of physical and spectroscopic methods.[3] The key properties are summarized below.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are presented in Table 1.

PropertyValueReference
IUPAC Name 8-hydroxy-6,7-dimethoxychromen-2-one[1]
Synonyms 8-Hydroxy-6,7-dimethoxycoumarin
CAS Number 525-21-3
Molecular Formula C₁₁H₁₀O₅
Molecular Weight 222.19 g/mol [1][3]
Physical Form Powder
InChI InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3
InChIKey QNFBKOHHLAWWTC-UHFFFAOYSA-N[1]
SMILES COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC[1]
Solubility Slightly soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification of this compound. Key data from various analytical techniques are summarized in Table 2.

Spectroscopic MethodKey Data / CharacteristicsReference
Mass Spectrometry (MS-MS) Precursor Type: [M+H]⁺, Precursor m/z: 223.0601Precursor Type: [M-H]⁻[1]
¹³C NMR Spectra available in public databases. Specific peak assignments depend on the solvent used.[1][7]
¹H NMR Spectra available in public databases. Proton signals are characteristic of the coumarin scaffold and methoxy groups.[1][7]
UV-Visible Spectroscopy Electronic transitions between π-π* and n-π* related to the α-pyrone and benzene rings.[3]
Infrared (IR) Spectroscopy Absorption bands indicative of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups.[3]

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices involves a multi-step process, typically beginning with extraction and followed by chromatographic purification.

General Extraction Methodologies

Several techniques are employed to extract crude this compound from plant material. The choice of method depends on the scale of extraction and the stability of the compound.

  • Maceration or Reflux: The plant material (e.g., bark, roots) is soaked or heated in a solvent. Common solvents include medium-polarity (ethyl acetate) or polar solvents (methanol, ethanol).[3]

  • Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[3]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process.[3][8]

G cluster_extraction Extraction Techniques Maceration Maceration / Reflux Crude Crude Solvent Extract Maceration->Crude UAE Ultrasonic-Assisted Extraction (UAE) UAE->Crude MAE Microwave-Assisted Extraction (MAE) MAE->Crude Plant Dried Plant Material (e.g., Fraxinus bark) Plant->Maceration Plant->UAE Plant->MAE

Caption: Common initial extraction techniques for this compound.

Protocol 1: Bioassay-Guided Fractionation from Fraxinus rhynchophylla

This protocol focuses on isolating compounds based on their biological activity, such as the inhibition of inducible nitric oxide synthase (iNOS).[4]

  • Extraction: Prepare a water (H₂O) extract of the dried and powdered barks of Fraxinus rhynchophylla.

  • Fractionation: Subject the crude aqueous extract to a series of chromatographic steps. This typically involves partitioning the extract between immiscible solvents (e.g., water and ethyl acetate) to separate compounds by polarity.

  • Activity-Guided Isolation: Test the resulting fractions for iNOS inhibitory activity in a relevant cell model (e.g., LPS-stimulated RAW 264.7 macrophages).[4]

  • Purification: Further purify the most active fractions using techniques like column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]

Protocol 2: General Solvent Partitioning and Column Chromatography

This is a widely applicable method for purifying coumarins from crude plant extracts.[3]

  • Initial Extraction: Extract the dried plant material with a polar solvent such as methanol (MeOH).

  • Solvent Partitioning (Liquid-Liquid Extraction): Concentrate the methanolic extract and partition it sequentially with solvents of increasing polarity, such as diethyl ether, chloroform, and n-butanol. This compound will partition into the moderately polar fractions (e.g., diethyl ether or chloroform).[3]

  • Column Chromatography: Concentrate the this compound-rich fraction and apply it to a silica gel column.

  • Elution: Elute the column with a gradient solvent system. A common system is a gradient of ethyl acetate in chloroform or petroleum ether.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

G Start Crude Plant Extract LLE Liquid-Liquid Partitioning (e.g., with Diethyl Ether, Chloroform) Start->LLE Column Silica Gel Column Chromatography LLE->Column Load active fraction Elute Gradient Elution (e.g., Chloroform-EtOAc) Column->Elute TLC Fraction Analysis (TLC) Elute->TLC End Pure this compound TLC->End Combine pure fractions

Caption: General workflow for this compound purification.

Protocol 3: Solid-Phase Extraction (SPE) for Purification

SPE is a modern, rapid, and efficient technique for purifying or fractionating extracts.[8][9]

  • Sorbent Selection: Choose an appropriate SPE cartridge. For coumarins, a normal-phase (e.g., silica) or reversed-phase (e.g., C18) sorbent can be used depending on the solvent system.

  • Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol followed by water for reversed-phase) through it.

  • Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of an appropriate solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove highly non-polar or polar impurities.

  • Elution: Elute this compound from the cartridge using a stronger solvent or a mixture of solvents. Stepwise elution with increasing solvent polarity allows for fine fractionation.[8]

Biological Activity and Signaling Pathways

This compound and related coumarins exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antibacterial effects.[3][5][10] The anti-inflammatory effects of coumarins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific pathways for this compound are still under investigation, data from closely related compounds like isothis compound and fraxetin suggest involvement of pathways such as NF-κB and PI3K/Akt.[3][11][12] For instance, isothis compound targets inflammatory mediators including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and tumor necrosis factor-α (TNF-α).[3] this compound has been shown to be an active constituent in inhibiting inducible nitric oxide synthesis.[4]

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK This compound This compound This compound->IKK Inhibition (Proposed) NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Cytokines Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Fraxidin: A Comprehensive Technical Guide to its Biological and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxidin (8-hydroxy-6,7-dimethoxychromen-2-one) is a naturally occurring coumarin derivative found in a variety of medicinal plants, including those from the Fraxinus (ash) and Jatropha genera.[1][2] As a member of the hydroxycoumarin class of compounds, this compound has garnered significant interest within the scientific community for its diverse and potent biological and pharmacological activities.[2][3] This technical guide provides an in-depth overview of the current state of knowledge on this compound, with a focus on its pharmacological properties, underlying mechanisms of action, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted coumarin with the chemical formula C₁₁H₁₀O₅ and a molecular weight of 222.19 g/mol .[2] Its structure features a benzopyrone core with two methoxy groups and one hydroxyl group attached to the benzene ring.[4] These functional groups are critical to its biological activity, particularly its antioxidant and radical scavenging properties.

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₅[2]
Molecular Weight222.19 g/mol [2]
IUPAC Name8-hydroxy-6,7-dimethoxychromen-2-one[2]
CAS Number525-21-3[2]
Melting Point195.00 °C[5]
Boiling Point424.20 °C[5]
SolubilitySlightly soluble in water[3]

Pharmacological Activities

This compound has been reported to exhibit a wide range of pharmacological effects, including antibacterial, antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. The following sections detail the available quantitative data and underlying mechanisms for each of these properties.

Antibacterial Activity

This compound has demonstrated inhibitory activity against various bacterial strains. Notably, it has been shown to be effective against Bacillus subtilis.[1]

Bacterial StrainConcentrationInhibition ZoneReference
Bacillus subtilis20 µ g/disk 12 mm[1]
Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, a characteristic conferred by its phenolic hydroxyl group.[5] This activity is crucial in mitigating oxidative stress, which is implicated in a multitude of chronic diseases.

Quantitative data on the antioxidant activity of this compound, such as IC50 values from DPPH and ABTS assays, are not extensively reported in the currently available literature. Further research is required to quantify these effects comprehensively.

Anti-inflammatory Activity

This compound is believed to exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. While specific quantitative data for this compound is limited, the structurally similar compound, Fraxetin, has been shown to suppress the production of pro-inflammatory cytokines.[6]

Specific IC50 values for this compound in various anti-inflammatory assays are not well-documented in the public domain and represent a gap in the current research landscape.

Neuroprotective Activity

Emerging evidence suggests that this compound and related coumarins may possess neuroprotective properties. These effects are likely linked to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation.[7]

Quantitative data, such as EC50 values for neuroprotection, are not yet available for this compound.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies on the related compound, Fraxetin, have shown that it can inhibit the proliferation of cancer cells and induce apoptosis.[6] The proposed mechanisms involve the modulation of signaling pathways that regulate cell growth and survival.[6]

Specific IC50 values for this compound against various cancer cell lines are not widely reported in the literature, indicating a need for further investigation.

Mechanisms of Action: Signaling Pathways

The pharmacological effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways. While much of the detailed pathway analysis has been conducted on the closely related compound Fraxetin, these findings provide a strong basis for understanding the likely mechanisms of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to This compound This compound This compound->IKK inhibits Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression promotes

Caption: Proposed inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Fraxetin has been shown to inactivate this pathway in cancer cells, suggesting a similar mechanism for this compound.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase activates PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits This compound This compound This compound->PI3K inhibits

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Protocols

This section provides an overview of the methodologies typically employed to evaluate the biological and pharmacological properties of this compound.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial Dilutions Prepare serial dilutions of this compound Inoculation Inoculate dilutions with bacteria Serial Dilutions->Inoculation Bacterial Inoculum Prepare standardized bacterial inoculum Bacterial Inoculum->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Visual Inspection Visually inspect for turbidity Incubate->Visual Inspection Determine MIC MIC = Lowest concentration with no visible growth Visual Inspection->Determine MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

DPPH_Workflow Prepare Solutions Prepare methanolic solution of this compound and DPPH Mix Mix this compound solution with DPPH solution Prepare Solutions->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Absorbance Measure absorbance at 517 nm Incubate->Measure Absorbance Calculate Calculate percentage of radical scavenging activity Measure Absorbance->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Future Directions

While this compound shows considerable promise as a bioactive compound, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Quantitative Pharmacological Studies: Comprehensive studies are needed to determine the IC50 and EC50 values of this compound in a variety of assays to quantify its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.

  • In Vivo Studies: The majority of the current data is from in vitro studies. In vivo animal models are required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Mechanism of Action: Further research is needed to precisely delineate the molecular targets and signaling pathways directly modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: SAR studies could help in the design and synthesis of more potent and selective this compound derivatives.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological properties. Its demonstrated antibacterial activity and the suggested antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, likely mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation in the context of drug discovery and development. The in-depth technical information and experimental frameworks provided in this guide are intended to facilitate and inspire future research into this intriguing molecule.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fraxidin Derivatives and Related Coumarin Compounds

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives widely distributed in the plant kingdom.[1] Their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, have positioned them as valuable scaffolds in drug discovery.[1][2] Among these, this compound (8-hydroxy-6,7-dimethoxycoumarin) and its related compounds, such as Isothis compound and Fraxetin, have garnered substantial interest for their therapeutic potential.[3][4] This document provides a comprehensive technical overview of this compound derivatives, focusing on their biological activities, mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

This compound is a hydroxycoumarin that has been isolated from various plants, including Jatropha podagrica and species of Fraxinus (ash).[5][6] Its structural congeners, like Isothis compound (7-hydroxy-6,8-dimethoxy coumarin), often co-exist in nature and share a broad spectrum of biological activities, targeting key signaling pathways involved in inflammation, cancer, and neurodegeneration.[3][7]

Biological Activities and Mechanisms of Action

This compound and its related coumarins modulate multiple signaling pathways, contributing to their wide range of pharmacological effects. These compounds are known to influence inflammatory cascades, cell survival and proliferation pathways, and oxidative stress responses.

Anti-inflammatory and Immunomodulatory Effects

This compound derivatives exhibit potent anti-inflammatory properties by targeting key inflammatory mediators. Isothis compound, for example, has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][8] The primary mechanism involves the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the NF-κB pathway, leading to the transcription of inflammatory genes. This compound derivatives can suppress the activation of NF-κB, thereby downregulating the expression of TNF-α and other inflammatory molecules.[3]

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription This compound This compound / Isothis compound This compound->IKK Inhibits

Figure 1: Inhibition of the NF-κB inflammatory pathway by this compound derivatives.
Neuroprotective Properties

The neuroprotective effects of these coumarins are attributed to their anti-inflammatory and antioxidant activities, which are crucial in combating neurodegenerative diseases like Parkinson's disease.[8][9] Isothis compound has been shown to mitigate LPS-induced microglial activation, inflammation, and damage to dopaminergic neurons.[8] One of the key mechanisms is the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.[10] Activation of this pathway promotes neuronal survival and protects against apoptosis and oxidative stress-induced cell death.

G This compound This compound / Isothis compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates ROS Oxidative Stress (ROS) Akt->ROS Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Neuronal Survival Akt->Survival Promotes ROS->Apoptosis Induces

Figure 2: Neuroprotective mechanism via the PI3K/Akt signaling pathway.
Anticancer Activity

Certain coumarin derivatives demonstrate anticancer properties by inhibiting cell proliferation and survival in cancer cells.[3] Isothis compound has shown antiproliferative effects on human colon cancer cell lines (HT-29 and SW-480).[3] This effect is mediated through the inhibition of the same Akt kinase that is involved in neuroprotection.[3] In many cancers, the Akt pathway is overactive, promoting uncontrolled cell growth and survival. By inhibiting Akt, Isothis compound can halt this process and induce cell death.[3]

Antioxidant Effects

Many coumarins, including Fraxetin and Daphnetin, are potent antioxidants.[11][12] They can scavenge free radicals directly, as demonstrated in DPPH assays, and inhibit lipid peroxidation.[11][12] This antioxidant activity contributes significantly to their anti-inflammatory and neuroprotective effects by reducing oxidative stress, a common factor in many chronic diseases.[13][14]

Antiviral and Antibacterial Activity

This compound has demonstrated antibacterial activity against Bacillus subtilis.[5] While specific data on the antiviral properties of this compound is limited, the broader class of coumarins and related flavonoids are known to possess antiviral activities against a range of viruses by targeting various stages of the viral life cycle.[15][16][17]

Quantitative Pharmacological Data

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key findings.

Table 1: Anticancer and Antibacterial Activity

Compound Biological Activity Model / Target Result Reference
This compound Antibacterial Bacillus subtilis 12 mm inhibition zone (at 20 µ g/disk ) [5]
Isothis compound Antiproliferative HT-29 colon cancer cells IC50: 40 µM (24h treatment) [3]

| Isothis compound | Antiproliferative | SW-480 colon cancer cells | IC50: 80 µM (24h treatment) |[3] |

Table 2: Antioxidant and Cell Protective Effects

Compound Biological Activity Assay / Model Result Reference
Fraxin Cell Protection H₂O₂-treated HUVECs 9.3% enhancement of cell viability [13]
This compound methyl ether Cell Protection H₂O₂-treated HUVECs 29.4% enhancement of cell viability [13]
Daphnetin Antioxidant DPPH Assay, Lipid Peroxidation Active [11][12]
Fraxetin Antioxidant DPPH Assay, Lipid Peroxidation Active [11][12]
Scopoletin Antioxidant DPPH Assay Active [11]

| Esculin | Antioxidant | DPPH Assay | Active |[11] |

Synthesis and Experimental Protocols

General Synthesis of Coumarin Derivatives

The synthesis of coumarins can be achieved through various methods, often involving the condensation of a phenol with a β-ketoester (Pechmann condensation) or the reaction of a salicylaldehyde derivative with a phenylacetic acid derivative (Perkin reaction).[18][19] For this compound and its derivatives, substituted benzaldehydes are common precursors.[3][7]

G start Starting Materials (e.g., Substituted Salicylaldehyde, Phenylacetic Acid Derivative) reaction Condensation Reaction (e.g., Perkin Reaction) - Reagents: Acetic Anhydride, Trimethylamine - Heat to 100°C start->reaction cool Cooling & Precipitation - Add NaHCO₃ solution reaction->cool filter1 Filter & Dry Precipitate cool->filter1 recrystal1 Recrystallization (Intermediate Product) filter1->recrystal1 hydrolysis Deacetylation (if needed) - Reagents: Methanol/NaOH solution recrystal1->hydrolysis acidify Acidification with HCl hydrolysis->acidify filter2 Filter & Dry Final Product acidify->filter2 purify Final Purification (e.g., Recrystallization, Chromatography) filter2->purify end Pure Coumarin Derivative purify->end

Figure 3: General workflow for the synthesis of coumarin derivatives.

Protocol: Perkin Reaction for Coumarin Synthesis [19]

  • Reaction Setup: A mixture of a salicylaldehyde derivative, a phenylacetic acid derivative, acetic anhydride, and trimethylamine is prepared in a reaction vessel.

  • Heating: The mixture is heated to approximately 100°C and maintained until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After cooling to room temperature, a sodium bicarbonate (NaHCO₃) solution is added to the mixture to precipitate the crude product.

  • Filtration and Drying: The precipitate is collected by filtration, washed with water, and dried.

  • Deacetylation (if applicable): Acetyl protecting groups are removed by treating the compound with a solution of sodium hydroxide (NaOH) in methanol.

  • Acidification: The solution is then acidified with hydrochloric acid (HCl) to precipitate the final hydroxylated coumarin.

  • Final Purification: The final product is filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity (>95%).

Key Experimental Assays

Protocol: In Vitro Anti-inflammatory Assay [3][8]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) or other relevant cell types are cultured in appropriate media until they reach 80-90% confluency.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Isothis compound at 10, 20, 40 µM) for 1-2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the cell media. A control group without LPS and a vehicle control group are included.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Analysis of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of secreted cytokines (TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis of Signaling Pathways: Cell lysates are prepared to analyze the activation of key signaling proteins (e.g., phosphorylation of IKK, degradation of IκBα, nuclear translocation of NF-κB p65) via Western Blot.

G start Seed Macrophage Cells (e.g., RAW 264.7) pretreat Pre-treat with This compound Derivative (Various Concentrations) start->pretreat induce Induce Inflammation with LPS (1 µg/mL) pretreat->induce incubate Incubate for 24 hours induce->incubate supernatant Collect Supernatant incubate->supernatant lysate Prepare Cell Lysate incubate->lysate elisa Analyze Cytokines (TNF-α, IL-6) via ELISA supernatant->elisa western Analyze Proteins (p-IKK, NF-κB) via Western Blot lysate->western results Quantify Inflammatory Response elisa->results western->results

Figure 4: Experimental workflow for an in vitro anti-inflammatory assay.

Protocol: DPPH Free Radical Scavenging Assay [11][12]

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test compounds are dissolved in methanol at various concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and DPPH is also prepared.

  • Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solutions is measured at ~517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to the control. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Conclusion

This compound, along with its derivatives and related coumarins like Isothis compound and Fraxetin, represents a class of natural compounds with significant and diverse pharmacological potential. Their ability to modulate critical signaling pathways such as NF-κB and PI3K/Akt underpins their potent anti-inflammatory, neuroprotective, and anticancer activities. The quantitative data underscores their efficacy, often in the micromolar range. The established synthesis and experimental protocols provide a solid foundation for further research and development. As multi-target agents with low toxicity profiles, this compound derivatives are promising candidates for the development of new therapeutics to treat a range of chronic and infectious diseases.[3][13] Future work should focus on optimizing their bioavailability, conducting further in vivo studies, and exploring their full therapeutic scope.

References

Methodological & Application

Application Notes and Protocols for Fraxidin Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxidin is a naturally occurring coumarin derivative found in various plants. Coumarins as a class of compounds have garnered significant interest for their diverse biological activities, including their potential as antioxidants. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. This document provides detailed protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Principle of the Assays

DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH radical is a dark purple-colored crystalline powder that forms a stable free radical in solution. In the presence of an antioxidant, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.

FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay utilizes a colorless ferric complex (Fe³⁺-TPTZ) which, in the presence of an antioxidant, is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ). The intensity of the blue color, measured by the absorbance at 593 nm, is directly proportional to the reducing power of the antioxidant.

Data Presentation

While specific quantitative data for the antioxidant activity of this compound is not extensively available in the current literature, the following tables provide a template for data presentation and include comparative data for other structurally related coumarins to offer a frame of reference.

Table 1: DPPH Radical Scavenging Activity of this compound and Reference Compounds

CompoundTest Concentration (µg/mL)% InhibitionIC50 (µg/mL)
This compoundUser DefinedUser DeterminedUser Determined
Scopoletin4563.79%Not Reported
Ascorbic Acid (Standard)User DefinedUser DeterminedUser Determined

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound and Reference Compounds

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (µmol Fe²⁺/g)Trolox Equivalents (µM)
This compoundUser DefinedUser DeterminedUser DeterminedUser Determined
Scopoletin (in Coriander leaves)Not specifiedNot specified64905.90Not Reported
Trolox (Standard)User DefinedUser DeterminedUser DeterminedUser Determined

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Ascorbic Acid Standard: Prepare a stock solution of ascorbic acid (1 mg/mL) in methanol and dilute to the same concentration range as this compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the different concentrations of this compound or ascorbic acid solutions to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the sample solution, followed by 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting a graph of the percentage of inhibition against the concentration of this compound. The IC50 value is then calculated from the graph.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

Materials:

  • This compound

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (for standard curve)

  • Trolox (as a positive control)

  • Distilled water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Adjust the pH to 3.6 with glacial acetic acid and make up the final volume to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • Working FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water). Prepare serial dilutions to obtain various concentrations.

  • Preparation of Ferrous Sulfate Standard Curve: Prepare a series of ferrous sulfate solutions in distilled water (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Assay Procedure:

    • Add 20 µL of the different concentrations of this compound, standard ferrous sulfate solutions, or Trolox to separate wells of a 96-well plate.

    • Add 180 µL of the pre-warmed working FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the concentration of Fe²⁺ in the sample wells using the standard curve.

    • The FRAP value is expressed as µmol of Fe²⁺ equivalents per gram of the sample.

Visualizations

Experimental Workflow

G cluster_DPPH DPPH Assay Workflow cluster_FRAP FRAP Assay Workflow prep_dpph Prepare 0.1 mM DPPH Solution mix_dpph Mix Sample/Standard with DPPH Solution in 96-well Plate prep_dpph->mix_dpph prep_fraxidin_dpph Prepare this compound Serial Dilutions prep_fraxidin_dpph->mix_dpph prep_control_dpph Prepare Ascorbic Acid Standard prep_control_dpph->mix_dpph incubate_dpph Incubate in Dark (30 min) mix_dpph->incubate_dpph read_dpph Read Absorbance at 517 nm incubate_dpph->read_dpph calc_dpph Calculate % Inhibition and IC50 read_dpph->calc_dpph prep_frap Prepare Working FRAP Reagent mix_frap Mix Sample/Standard with FRAP Reagent in 96-well Plate prep_frap->mix_frap prep_fraxidin_frap Prepare this compound Serial Dilutions prep_fraxidin_frap->mix_frap prep_standard_frap Prepare FeSO4 Standard Curve prep_standard_frap->mix_frap incubate_frap Incubate at 37°C (30 min) mix_frap->incubate_frap read_frap Read Absorbance at 593 nm incubate_frap->read_frap calc_frap Calculate FRAP Value (Fe2+ Equivalents) read_frap->calc_frap

Caption: Experimental workflows for DPPH and FRAP antioxidant activity assays.

Antioxidant Mechanism of this compound

Caption: Conceptual diagram of this compound's free radical scavenging mechanism.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Fraxidin in the SH-SY5Y Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature did not yield any direct studies on the neuroprotective effects of Fraxidin specifically in the SH-SY5Y human neuroblastoma cell line. The following application notes and protocols are therefore hypothetical and based on the known neuroprotective mechanisms of structurally related coumarin compounds, such as Fraxetin and Isothis compound, in other neuronal cell models. These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to investigate the potential neuroprotective properties of this compound.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neuroprotective mechanisms due to its human origin and ability to differentiate into a mature neuronal phenotype. This compound, a natural coumarin, is structurally similar to compounds like Fraxetin and Isothis compound, which have demonstrated neuroprotective effects by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells. It is hypothesized that this compound may exert similar protective effects in SH-SY5Y cells, potentially through the modulation of key signaling pathways such as PI3K/Akt and Nrf2/HO-1. These pathways are crucial for cell survival and antioxidant defense.

Summary of Hypothetical Quantitative Data

The following tables present the expected outcomes from key experiments designed to evaluate the neuroprotective effects of this compound against a neurotoxin (e.g., H₂O₂ or MPP⁺) in SH-SY5Y cells.

Table 1: Cell Viability (MTT Assay)

Treatment GroupConcentrationExpected Outcome (as % of Control)
Control (Vehicle)-100%
Neurotoxin(e.g., 200 µM H₂O₂)Decreased (e.g., ~50%)
This compound10 µMNo significant change
This compound25 µMNo significant change
This compound50 µMNo significant change
Neurotoxin + this compound10 µMIncreased vs. Neurotoxin
Neurotoxin + this compound25 µMSignificantly Increased vs. Neurotoxin
Neurotoxin + this compound50 µMHighly Significantly Increased vs. Neurotoxin

Table 2: Intracellular Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)

Treatment GroupConcentrationExpected Outcome (as % of Control)
Control (Vehicle)-100%
Neurotoxin(e.g., 200 µM H₂O₂)Increased (e.g., >200%)
Neurotoxin + this compound10 µMDecreased vs. Neurotoxin
Neurotoxin + this compound25 µMSignificantly Decreased vs. Neurotoxin
Neurotoxin + this compound50 µMHighly Significantly Decreased vs. Neurotoxin

Table 3: Apoptosis Rate (Annexin V-FITC / PI Staining)

Treatment GroupConcentrationExpected Outcome (% Apoptotic Cells)
Control (Vehicle)-Low (e.g., <5%)
Neurotoxin(e.g., 200 µM H₂O₂)Increased (e.g., >30%)
Neurotoxin + this compound25 µMSignificantly Decreased vs. Neurotoxin
Neurotoxin + this compound50 µMHighly Significantly Decreased vs. Neurotoxin

Table 4: Western Blot Analysis of Key Signaling Proteins

Target ProteinTreatment GroupExpected Outcome (Relative Expression)
p-Akt/Akt RatioNeurotoxinDecreased
Neurotoxin + this compoundIncreased vs. Neurotoxin
Nuclear Nrf2NeurotoxinNo significant change or slight increase
Neurotoxin + this compoundSignificantly Increased vs. Neurotoxin
HO-1NeurotoxinSlight Increase
Neurotoxin + this compoundSignificantly Increased vs. Neurotoxin
Cleaved Caspase-3NeurotoxinIncreased
Neurotoxin + this compoundDecreased vs. Neurotoxin

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation
  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Retinoic Acid (RA)

    • Brain-Derived Neurotrophic Factor (BDNF)

    • 6-well and 96-well cell culture plates

  • Protocol:

    • Culture SH-SY5Y cells in complete DMEM/F12 medium in a humidified incubator at 37°C with 5% CO₂.

    • For differentiation, seed cells at a density of 1 x 10⁵ cells/mL.

    • After 24 hours, replace the medium with DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid.

    • Incubate for 4-6 days, changing the medium every 2 days.

    • For terminal differentiation (optional), replace the RA-containing medium with serum-free medium containing 50 ng/mL BDNF for an additional 2-3 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.

Induction of Neurotoxicity
  • Materials:

    • Differentiated SH-SY5Y cells

    • This compound (dissolved in DMSO, final DMSO concentration <0.1%)

    • Neurotoxin (e.g., H₂O₂, MPP⁺)

    • Serum-free medium

  • Protocol:

    • Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2-4 hours.

    • Introduce the neurotoxin (e.g., 200 µM H₂O₂ for oxidative stress, or 1 mM MPP⁺ for a Parkinson's disease model) to the culture medium.

    • Co-incubate for 24 hours before proceeding with subsequent assays.

Cell Viability Assessment (MTT Assay)
  • Materials:

    • Treated cells in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • After the 24-hour treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular ROS (DCFH-DA Assay)
  • Materials:

    • Treated cells in a 96-well black plate

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

    • PBS

    • Fluorescence microplate reader

  • Protocol:

    • After treatment, wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Materials:

    • Treated cells from 6-well plates

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Harvest the cells by trypsinization and collect the supernatant.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Materials:

    • Treated cells from 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies (p-Akt, Akt, Nrf2, HO-1, Cleaved Caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Protocol:

    • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence detection system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Endpoint Assays (24h post-toxicity) culture SH-SY5Y Cell Culture differentiate Differentiate with Retinoic Acid (RA) culture->differentiate pretreat Pre-treat with this compound differentiate->pretreat induce Induce Neurotoxicity (e.g., H₂O₂ or MPP⁺) pretreat->induce viability MTT Assay (Viability) induce->viability ros DCFH-DA Assay (Oxidative Stress) induce->ros apoptosis Annexin V/PI (Apoptosis) induce->apoptosis western Western Blot (Signaling Proteins) induce->western

Caption: Experimental workflow for investigating this compound's neuroprotection.

PI3K_Akt_Pathway cluster_apoptosis Apoptosis Regulation cluster_survival Cell Survival This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Bax Bax pAkt->Bax Inhibits Bcl2 Bcl-2 pAkt->Bcl2 Promotes Survival Neuronal Survival pAkt->Survival Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant Protection Neuroprotection Antioxidant->Protection

Application Notes and Protocols for Inhibiting Nitric Oxide (NO) Production in vitro using Fraxidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxidin, a coumarin compound found in various medicinal plants, has garnered interest for its potential anti-inflammatory properties. One of the key mediators in the inflammatory process is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS). Excessive NO production is implicated in the pathophysiology of various inflammatory diseases. These application notes provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on NO production in vitro, utilizing the widely-used murine macrophage cell line, RAW 264.7. The protocols outlined below detail methods for cell culture, induction of NO production, quantification of NO, and assessment of cell viability. Furthermore, the underlying signaling pathways potentially modulated by this compound, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are discussed and visualized.

While direct quantitative data on this compound's inhibition of NO production is limited in publicly available literature, the provided protocols are based on established methods for evaluating similar compounds, such as other flavonoids. Researchers can adapt these protocols to determine the specific inhibitory concentration (e.g., IC50) of this compound. For reference, other flavonoids like quercetin have been shown to inhibit NO production in LPS-stimulated RAW 264.7 cells.[1][2]

Data Presentation

Table 1: Template for Quantitative Data on the Effect of this compound on NO Production and Cell Viability in LPS-stimulated RAW 264.7 Macrophages

This compound Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
0 (Control - no LPS)100
0 (LPS only)0100
X₁
X₂
X₃
X₄
X₅
Positive Control (e.g., L-NMMA)

X₁-X₅ represent the different concentrations of this compound used in the experiment.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Inhibition of Nitric Oxide Production Assay
  • Plate cells: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

Measurement of Nitric Oxide Production (Griess Assay)

Nitric oxide production is assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions that are typically mixed fresh:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 50 µL of Solution A to each well containing the supernatant and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS group)] x 100

Cell Viability Assay (MTT Assay)

It is crucial to determine whether the observed inhibition of NO production is due to the specific activity of this compound or a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure: After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well of the 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells) using the formula: % Cell Viability = (Absorbance of treated group / Absorbance of control group) x 100

Signaling Pathways and Visualizations

LPS stimulation of macrophages activates intracellular signaling cascades, primarily the NF-κB and MAPK pathways, which lead to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound may exert its inhibitory effect on NO production by modulating these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes like iNOS.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release This compound This compound This compound->IKK Inhibition? This compound->NFkB_n Inhibition? DNA DNA NFkB_n->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are also activated by LPS and contribute to the expression of inflammatory mediators. These kinases can regulate the activity of transcription factors involved in iNOS expression.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation This compound This compound This compound->MAPKKK Inhibition? This compound->MAPKK Inhibition? This compound->MAPK Inhibition? DNA DNA AP1->DNA Binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis

Caption: Proposed inhibition of the MAPK pathway by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the inhibitory effect of this compound on NO production in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Culture RAW 264.7 Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant MTT_Assay MTT Assay for Cell Viability (Absorbance at 570 nm) Incubate->MTT_Assay After supernatant collection Griess_Assay Griess Assay for NO (Absorbance at 540 nm) Collect_Supernatant->Griess_Assay Data_Analysis Data Analysis: - Calculate % NO Inhibition - Calculate % Cell Viability - Determine IC50 (if applicable) Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental workflow for this compound's effect on NO production.

Conclusion

These application notes provide a robust framework for investigating the in vitro anti-inflammatory effects of this compound by focusing on its ability to inhibit nitric oxide production in LPS-stimulated macrophages. By following the detailed protocols for cell culture, NO measurement, and cell viability, researchers can generate reliable and reproducible data. The inclusion of diagrams for the putative signaling pathways and the overall experimental workflow offers a clear visual guide to the underlying mechanisms and the practical steps involved. This comprehensive resource is intended to facilitate further research into the therapeutic potential of this compound and other natural compounds in the field of inflammation and drug discovery.

References

Application Note: Quantitative Analysis of Fraxidin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

Fraxidin (8-Hydroxy-6,7-dimethoxycoumarin) is a natural coumarin found in various plant species.[1] As a compound of interest in pharmaceutical and botanical research, a reliable and accurate analytical method for its quantification is essential. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound using an analytical standard. The method is suitable for routine quality control and research applications.

Chemical Properties of this compound Analytical Standard
PropertyValue
Chemical Name 8-Hydroxy-6,7-dimethoxycoumarin
Synonyms This compound
CAS Number 525-21-3
Molecular Formula C₁₁H₁₀O₅
Molecular Weight 222.19 g/mol
Purity (HPLC) ≥95%
HPLC Method Parameters

A gradient HPLC method was developed for the optimal separation and quantification of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 330 nm
Run Time 25 minutes

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare a primary stock solution of this compound and a series of working standard solutions for calibration.

Materials:

  • This compound analytical standard (≥95% purity)

  • HPLC-grade Methanol

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Protocol:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve the standard in HPLC-grade Methanol and make up the volume to the mark.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with Methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

G cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh 10 mg this compound dissolve Dissolve in Methanol in 10 mL Volumetric Flask weigh->dissolve stock Stock Solution (1000 µg/mL) dissolve->stock dilute Serial Dilution with Methanol stock->dilute working Working Standards (1-100 µg/mL) dilute->working

Workflow for the preparation of this compound standard solutions.
Calibration Curve Construction

Objective: To establish a linear relationship between the concentration of this compound and the detector response.

Protocol:

  • Inject 10 µL of each working standard solution (1, 5, 10, 25, 50, and 100 µg/mL) into the HPLC system.

  • Record the peak area for this compound at each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Accuracy (Recovery %) 98.5% - 101.2%
Precision (RSD %) < 2.0%
Sample Analysis Protocol

Objective: To quantify the amount of this compound in an unknown sample.

Materials:

  • Sample containing this compound

  • HPLC-grade Methanol

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract this compound from the sample using a suitable solvent (e.g., Methanol) and sonication.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Record the chromatogram and identify the this compound peak based on the retention time obtained from the standard injections.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

G start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_sample Prepare Sample Extract start->prep_sample construct_cal Construct Calibration Curve (1-100 µg/mL) prep_standards->construct_cal quantify Quantify this compound using Calibration Curve construct_cal->quantify inject_sample Inject Sample into HPLC prep_sample->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data acquire_data->quantify end End quantify->end

Overall workflow for the HPLC analysis of this compound.
Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound in various samples. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided protocols offer a step-by-step guide for the preparation of standards, construction of a calibration curve, and analysis of samples.

References

Fraxidin as a Potential Therapeutic Agent for Neurodegenerative Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the pathological processes underlying these conditions. Fraxidin, a coumarin compound, is structurally similar to molecules that have demonstrated significant neuroprotective properties. While direct comprehensive data on this compound is still emerging, studies on the closely related coumarin, Fraxetin, provide a strong rationale for investigating this compound's potential. These compounds are known to exert their effects through a multifaceted approach, including the attenuation of oxidative stress, neuroinflammation, and apoptosis, which are key pathological hallmarks of neurodegenerative diseases.

This document provides detailed application notes and experimental protocols based on the known mechanisms of structurally related compounds like Fraxetin, offering a foundational framework for researchers to investigate this compound as a potential therapeutic agent for neurodegenerative diseases.

Mechanisms of Action

This compound is hypothesized to exert its neuroprotective effects through several key mechanisms, primarily inferred from studies on the related compound, Fraxetin:

  • Anti-inflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, is a critical component of neurodegeneration. This compound is expected to suppress the production of pro-inflammatory cytokines and mediators in activated microglial cells.

  • Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage. This compound likely possesses antioxidant properties, enabling it to scavenge free radicals and upregulate endogenous antioxidant enzymes.

  • Anti-Apoptotic Effects: Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in neurodegenerative disorders. This compound may inhibit apoptotic signaling cascades, thereby promoting neuronal survival.

Data Presentation: Quantitative Data Summary for Fraxetin

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported in vitro efficacy of the structurally similar compound, Fraxetin . This data serves as a valuable reference point for designing experiments with this compound, though it is crucial to determine these values empirically for this compound itself.

Anti-inflammatory Activity of Fraxetin
Assay Cell Type
Inhibition of LPS-induced pro-inflammatory cytokine expression (iNOS, TNF-α, IL-1β, IL-6)Primary microglia
Cell Viability (CCK-8 Assay)Primary microglia

| Antioxidant Activity (General Flavonoids) | | | :--- | :--- | :--- | | Assay | Typical IC50 Range | Reference Compound | | DPPH Radical Scavenging | 10 - 100 µg/mL | Ascorbic Acid, Trolox | | ABTS Radical Scavenging | 10 - 100 µg/mL | Ascorbic Acid, Trolox |

Note: The antioxidant activity of this compound needs to be experimentally determined. The values provided are typical ranges for flavonoids and related phenolic compounds.

Signaling Pathways

This compound is anticipated to modulate key signaling pathways implicated in neuroinflammation and cell survival, based on findings for Fraxetin and other flavonoids.

Fraxidin_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_antioxidant Antioxidant & Survival Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Fraxidin_inflam This compound Fraxidin_inflam->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPK MAPK (p38, ERK1/2) Oxidative_Stress->MAPK Fraxidin_antiox This compound Fraxidin_antiox->MAPK Inhibition Cell_Survival Cell Survival Fraxidin_antiox->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis

Figure 1: Hypothesized signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment

Objective: To culture neuronal and microglial cells and treat them with this compound to assess its effects.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) for inducing inflammation in microglia

  • Hydrogen peroxide (H₂O₂) for inducing oxidative stress in neurons

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (96-well, 24-well, 6-well)

Protocol:

  • Cell Seeding: Seed neuronal or microglial cells in appropriate culture plates at a predetermined density. Allow cells to adhere and grow for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%. Replace the existing medium with the this compound-containing medium and incubate for a predetermined time (e.g., 2-24 hours).

  • Induction of Neurotoxicity/Inflammation:

    • For Neuroinflammation: After this compound pre-treatment, add LPS (e.g., 1 µg/mL) to the microglial cell cultures and incubate for the desired duration (e.g., 24 hours).

    • For Oxidative Stress: After this compound pre-treatment, expose neuronal cells to H₂O₂ (e.g., 100 µM) for a specified time (e.g., 6-24 hours).

  • Control Groups: Include a vehicle control (medium with DMSO), a positive control (LPS or H₂O₂ alone), and an untreated control.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (Neuronal or Microglial) start->cell_culture fraxidin_treatment This compound Treatment (Varying Concentrations) cell_culture->fraxidin_treatment induce_stress Induce Stress (LPS or H₂O₂) fraxidin_treatment->induce_stress assays Perform Assays induce_stress->assays data_analysis Data Analysis assays->data_analysis end End data_analysis->end viability Cell Viability (MTT, LDH) inflammation Inflammation (ELISA, qPCR) oxidative_stress Oxidative Stress (DPPH, ABTS, ROS) apoptosis Apoptosis (TUNEL, Caspase-3) western_blot Western Blot (MAPK, NF-κB)

Figure 2: General experimental workflow for evaluating this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and its potential to protect against neurotoxin-induced cell death.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant of microglia.

Materials:

  • Culture supernatants from treated microglial cells

  • ELISA kits for specific cytokines (TNF-α, IL-1β, IL-6)

  • Microplate reader

Protocol:

  • Collect the culture supernatants from the treated microglial cells.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, this involves adding the supernatants and standards to antibody-coated wells, followed by incubation with a detection antibody and a substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines in the samples based on the standard curve.

Western Blotting for Signaling Proteins

Objective: To analyze the expression and phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (TUNEL Staining)

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in neuronal cells.

Materials:

  • Treated cells grown on coverslips or in chamber slides

  • TUNEL assay kit

  • Fluorescence microscope

Protocol:

  • Fix the treated cells with 4% paraformaldehyde.

  • Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).

  • Perform the TUNEL reaction according to the manufacturer's protocol, which involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. While direct experimental data for this compound is currently limited, the information available for the structurally related compound Fraxetin suggests that this compound is a promising candidate for neuroprotection. The proposed experiments will enable researchers to systematically evaluate its anti-inflammatory, antioxidant, and anti-apoptotic properties and to elucidate its mechanisms of action. Rigorous experimental validation is essential to establish the therapeutic potential of this compound and to pave the way for its further development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Fraxidin Extraction from Jatropha podagrica

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the extraction yield of Fraxidin from the pods and other parts of Jatropha podagrica.

Frequently Asked Questions (FAQs)

General & Foundational Questions

???+ question "What is this compound and which part of the Jatropha podagrica plant is the best source?"

???+ question "What are the common methods for extracting this compound?"

Optimization & Protocol-Specific Questions

???+ question "How do I choose the optimal solvent for this compound extraction?"

???+ question "My this compound yield is low. How can I troubleshoot this?"

Purity & Stability Questions

???+ question "How can I prevent this compound from degrading during extraction and storage?"

???+ question "My extract contains many impurities. What is the best way to purify this compound?"

Data Summary Tables

Table 1: Comparison of Common Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost, suitable for heat-sensitive compounds.Time-consuming, large solvent volume, potentially lower yield.[1]
Soxhlet Continuous extraction with a refluxing solvent.More efficient than maceration.Requires high heat (risk of degradation), long duration, large solvent volume.[2]
Ultrasound (UAE) Acoustic cavitation disrupts cell walls.High yield, fast, low solvent/energy use, good for thermolabile compounds.[3][4]Requires specialized equipment, potential for localized heating.
Microwave (MAE) Microwave energy rapidly heats the solvent and matrix.Extremely fast, high yield, reduced solvent use.[1][5]Requires microwave-transparent solvents, potential for non-uniform heating.

Table 2: Example Yield Data for Jatropha podagrica Stem Bark Extraction

Starting MaterialExtraction MethodSolvent(s)Crude Extract YieldPurified this compound YieldReference
650 g powdered stem barkMaceration (5 days)Methanol13.0 g (2.0%)10.0 mg (from 11.0 g of crude extract)[6][7]
50.8 g methanol extractSolvent PartitioningHexane, Ethyl Acetate, Water13.0 g Ethyl Acetate Fraction (25.6%)Not specified[8]

Experimental Protocols

Protocol 1: Conventional Maceration & Column Chromatography

This protocol is based on methodologies described in the literature for the successful isolation of this compound.[6][7]

1. Preparation of Plant Material:

  • Collect fresh stem bark from Jatropha podagrica.

  • Air-dry the bark in the shade for 7-10 days until brittle.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

2. Maceration (Crude Extraction):

  • Weigh 500 g of the powdered stem bark and place it in a large glass container.

  • Add 2.0 L of methanol to fully submerge the powder.

  • Seal the container and let it stand for 5-7 days at room temperature, with occasional shaking.

  • Filter the mixture through filter paper. Collect the filtrate.

  • Concentrate the filtrate at 50°C using a rotary evaporator to obtain the crude methanol extract.

3. Purification by Column Chromatography:

  • Prepare a silica gel column (e.g., 60-120 mesh).

  • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Begin elution with 100% n-hexane.

  • Gradually increase the solvent polarity by adding ethyl acetate in increasing ratios (e.g., 95:5, 90:10, 80:20, etc., n-hexane:ethyl acetate).

  • Collect fractions (e.g., 50 mL each) and monitor them using Thin Layer Chromatography (TLC).

  • Combine fractions that show a similar TLC profile to pure this compound standard. This compound is expected to elute with a semi-polar mixture, such as 40-60% ethyl acetate in n-hexane.[6]

  • Evaporate the solvent from the combined fractions to yield purified this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - Optimization Guide

This protocol provides a framework for optimizing UAE based on established principles.[9][10]

1. Preparation:

  • Use finely powdered, dried Jatropha podagrica stem bark.

  • Choose a solvent (e.g., 80% ethanol).

2. Optimization Parameters (Response Surface Methodology is recommended):

  • Sonication Amplitude (Power): Test a range from 60% to 100%. Higher amplitude increases cavitation but may generate more heat.[9]

  • Extraction Time: Test a range from 2 to 15 minutes. UAE is rapid, and prolonged sonication may not significantly increase yield and could cause degradation.[10]

  • Temperature: Maintain a constant temperature during extraction, testing a range from 40°C to 70°C.[10]

  • Solid-to-Solvent Ratio: Test ratios from 1:10 to 1:30 (g/mL).

  • Pulse Cycle: If your equipment allows, test different pulse cycles (e.g., 0.4s on, 0.6s off) to prevent overheating.[9]

3. General Procedure:

  • Combine the powdered bark and solvent in a beaker at your chosen ratio.

  • Place the beaker in the ultrasonic bath or insert the sonicator probe.

  • Run the extraction for the set time, amplitude, and temperature.

  • After extraction, immediately filter the mixture.

  • Analyze the this compound content in the filtrate using HPLC.

  • Compare the results from different parameter combinations to find the optimal conditions that provide the highest yield.

Visualizations & Workflows

experimental_workflow start Plant Material Collection (J. podagrica Stem Bark) prep Preparation (Drying & Grinding) start->prep extraction Extraction (Maceration, UAE, or MAE) prep->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Collect & Analyze Fractions (TLC/HPLC) purification->fractions pure_compound Purified this compound fractions->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_workflow start Problem: Consistently Low this compound Yield q_prep Is material finely & uniformly powdered? start->q_prep Start Here q_solvent Is the solvent optimal? q_prep->q_solvent Yes s_prep Action: Grind plant material to a smaller, consistent particle size. q_prep->s_prep No q_method Is the extraction method efficient? q_solvent->q_method Yes s_solvent Action: Test different solvents (Methanol, Ethanol, Ethyl Acetate). Consider sequential extraction. q_solvent->s_solvent No s_params Action: Optimize parameters (Time, Temp, Solid:Solvent Ratio). q_method->s_params Yes (Optimize Current) s_method Action: Switch to a more advanced method like Ultrasound (UAE) or Microwave (MAE). q_method->s_method No (Upgrade Method)

References

Fraxidin Stability Under Different pH and Temperature Conditions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of fraxidin under various experimental conditions. Due to a lack of specific published quantitative data on the degradation kinetics of this compound, this guide offers general principles, troubleshooting advice for common stability issues, and detailed protocols for conducting your own stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses potential issues researchers may encounter during the handling and analysis of this compound.

Q1: My this compound sample shows unexpected degradation upon dissolution. What are the likely causes?

A1: Unexpected degradation of this compound upon dissolution can be attributed to several factors:

  • pH of the Solvent: this compound, as a coumarin derivative, is susceptible to hydrolysis, particularly under alkaline conditions. The lactone ring in the coumarin structure can be opened under basic pH, leading to degradation. Ensure your solvent system has a controlled and appropriate pH.

  • Temperature: Elevated temperatures can accelerate degradation. Avoid heating solutions of this compound unless conducting a specific thermal stress study.

  • Light Exposure: Coumarins can be photosensitive. Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Oxidizing Agents: The presence of oxidizing agents in your solvent or reagents can lead to oxidative degradation of the this compound molecule.

Troubleshooting Steps:

  • Verify Solvent pH: Measure the pH of your solvent system before and after dissolving this compound.

  • Control Temperature: Prepare and store this compound solutions at controlled room temperature or refrigerated, unless otherwise specified by your protocol.

  • Minimize Light Exposure: Work in a dimly lit area or use light-protective containers.

  • Use High-Purity Solvents: Ensure your solvents are free from peroxides and other oxidizing impurities.

Q2: I am observing multiple peaks in my HPLC analysis of a supposedly pure this compound sample. What could be the reason?

A2: The appearance of multiple peaks can indicate the presence of impurities or degradation products.

  • Degradation During Storage: Your stock material may have degraded over time.

  • Degradation in Solution: The conditions of your analytical mobile phase (pH, organic solvent composition) might be causing on-column or in-solution degradation.

  • Incomplete Dissolution: If not fully dissolved, you might observe inconsistent peak areas.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: Subject a small amount of your this compound standard to acidic, basic, oxidative, and photolytic stress conditions to identify potential degradation product peaks.

  • Evaluate Mobile Phase pH: If your mobile phase is alkaline, consider adjusting it to a more neutral or slightly acidic pH to minimize hydrolysis.

  • Check Solution Stability: Analyze your prepared sample solution at several time points (e.g., 0, 2, 4, 8 hours) to see if new peaks appear or if the main peak area decreases over time.

Q3: How do I choose an appropriate buffer system for my experiments involving this compound?

A3: The choice of buffer is critical to maintaining the stability of this compound in solution.

  • pH Range: Select a buffer system that can maintain the desired pH throughout your experiment. Phosphate and acetate buffers are common choices for controlling pH in the slightly acidic to neutral range.

  • Inertness: The buffer components should not react with this compound.

  • Compatibility with Analytical Methods: If you are using LC-MS, ensure your buffer is volatile (e.g., ammonium acetate, ammonium formate).

Recommended Buffer Systems:

  • For pH 3-5: Acetate buffer

  • For pH 6-8: Phosphate buffer

  • For LC-MS applications: Ammonium acetate or ammonium formate buffers

Data on this compound Stability

Currently, there is a lack of publicly available, detailed quantitative data on the degradation kinetics (e.g., rate constants, half-life) of this compound under a systematic range of pH and temperature conditions. Researchers are encouraged to perform their own stability studies to determine these parameters for their specific experimental conditions. The following tables are provided as templates for organizing such data.

Table 1: Effect of pH on this compound Stability at a Constant Temperature

pHBuffer SystemTemperature (°C)Initial Concentration (µg/mL)Concentration at Time X (µg/mL)% DegradationHalf-life (t½)Degradation Products Observed
3Acetate25
5Acetate25
7Phosphate25
9Borate25

Table 2: Effect of Temperature on this compound Stability at a Constant pH

Temperature (°C)pHBuffer SystemInitial Concentration (µg/mL)Concentration at Time X (µg/mL)% DegradationHalf-life (t½)Degradation Products Observed
47Phosphate
257Phosphate
407Phosphate
607Phosphate

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to aid in the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Alkaline Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH.

    • Keep the solution at room temperature and withdraw aliquots at specified time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation at various time points.

    • Dilute samples with mobile phase for HPLC analysis.

    • Repeat with 30% H₂O₂ if needed.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at, for example, 60°C or 80°C.

    • At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC at different time points.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile or Methanol (HPLC grade).

  • Volatile buffer (e.g., ammonium acetate or ammonium formate).

  • Formic acid or acetic acid.

  • Stressed samples from the forced degradation study.

Procedure:

  • Initial Method Scouting:

    • Start with a generic gradient method. For example:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 5% B to 95% B over 30 minutes.

      • Flow rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: PDA scan from 200-400 nm, with specific wavelength monitoring based on this compound's UV spectrum (e.g., around 254 nm and 340 nm).

  • Method Optimization:

    • Inject the unstressed this compound standard and the stressed samples.

    • Analyze the chromatograms for peak shape, resolution between this compound and any degradation products, and retention time.

    • Optimize the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), pH of the aqueous phase, and column temperature to achieve adequate separation (Resolution > 2) for all peaks of interest.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. Analyze stressed samples and ensure no co-elution using peak purity analysis from the PDA detector.

    • Linearity: Analyze a series of this compound solutions of different concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound stability testing.

Fraxidin_Degradation_Pathways This compound This compound Acid Acidic Conditions (H+) This compound->Acid Hydrolysis Base Alkaline Conditions (OH-) This compound->Base Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) This compound->Oxidation Light Photolytic Stress (UV/Vis) This compound->Light DP1 Degradation Product(s) 1 Acid->DP1 DP2 Degradation Product(s) 2 (Lactone Ring Opening) Base->DP2 DP3 Degradation Product(s) 3 Oxidation->DP3 DP4 Degradation Product(s) 4 Light->DP4

Caption: Potential degradation pathways of this compound under different stress conditions.

Stability_Indicating_Method_Workflow cluster_0 Method Development cluster_1 Method Validation Forced_Degradation Perform Forced Degradation Studies Method_Scouting Initial HPLC Method Scouting Forced_Degradation->Method_Scouting Method_Optimization Optimize Separation Parameters Method_Scouting->Method_Optimization Specificity Specificity/ Peak Purity Method_Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Troubleshooting_Logic Start Unexpected Degradation or Extra Peaks Check_pH Is the solution pH controlled and appropriate? Start->Check_pH Check_Temp Is the temperature controlled? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Light Is the sample protected from light? Check_Temp->Check_Light Yes Control_Temp Store at recommended temperature Check_Temp->Control_Temp No Protect_Light Use amber vials or cover with foil Check_Light->Protect_Light No Reanalyze Re-analyze sample Check_Light->Reanalyze Yes Adjust_pH->Reanalyze Control_Temp->Reanalyze Protect_Light->Reanalyze

Caption: Troubleshooting decision tree for unexpected this compound degradation.

Technical Support Center: Fraxidin and Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Fraxidin in common colorimetric assays. The following information is designed to help you troubleshoot potential issues and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

This compound is a natural compound classified as a hydroxycoumarin and a polyphenol.[1][2] Its chemical structure contains phenolic hydroxyl groups which give it antioxidant and reducing properties.[3][4] These reducing properties are the primary reason for potential interference in assays that rely on redox reactions, such as the MTT and DNS assays. In assays like the Bradford protein assay, polyphenolic compounds are known to interfere with the dye-binding mechanism.[5]

Q2: How does this compound interfere with the MTT assay?

The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7] this compound, being a reducing agent, can directly reduce MTT to formazan in a cell-free environment.[1] This leads to a false positive signal, making it seem like there are more viable cells than there actually are, or masking the cytotoxic effects of a treatment.[8][9]

Q3: Can this compound affect the results of my Bradford protein assay?

Yes, it is highly likely. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[10] Polyphenolic compounds, like this compound, are known to interfere with this assay.[5] The interference can be caused by the precipitation of proteins by the polyphenols or by direct interaction with the dye, leading to inaccurate protein quantification.

Q4: Is the DNS assay for reducing sugars susceptible to interference from this compound?

The 3,5-dinitrosalicylic acid (DNS) assay is used to quantify reducing sugars. The method involves the reduction of DNS under alkaline conditions by the reducing sugar, which results in a color change.[11] While direct studies on this compound's interference are limited, other compounds with reducing properties, such as certain amino acids, have been shown to interfere with the DNS assay, leading to an overestimation of reducing sugar content.[12] Given this compound's reducing potential, a similar interference is possible.

Troubleshooting Guides

Issue 1: Unexpectedly High Absorbance in MTT Assay with this compound Treatment

This is a common issue when testing polyphenolic compounds. The likely cause is the direct reduction of MTT by this compound.

Troubleshooting Steps:

  • Run a Cell-Free Control: Prepare wells containing your highest concentration of this compound in culture medium without cells. Add the MTT reagent and solubilizing agent as you would for your experimental samples. If you observe a color change, this confirms direct reduction of MTT by this compound.

  • Subtract Background Absorbance: The absorbance value from your cell-free control can be subtracted from the absorbance values of your experimental wells containing cells and this compound. However, this may not fully account for the interference.

  • Wash Cells Before Adding MTT: After incubating your cells with this compound, carefully aspirate the medium, and wash the cells with sterile PBS twice before adding the MTT reagent in a fresh, this compound-free medium. This helps to remove any extracellular this compound.

  • Consider an Alternative Assay: If interference persists, consider using a non-redox-based cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, which measures protein content, or a method that directly counts viable cells (e.g., Trypan Blue exclusion assay).

Issue 2: Inaccurate Protein Quantification with Bradford Assay in the Presence of this compound

If you suspect this compound is interfering with your Bradford assay, the following steps can help you obtain more accurate results.

Troubleshooting Steps:

  • Include a "this compound-only" Blank: Prepare a blank sample containing the same concentration of this compound as in your experimental samples, but without any protein. Use this to zero your spectrophotometer. This can help to correct for any absorbance of this compound itself at the assay wavelength.

  • Protein Precipitation: To separate the protein from the interfering this compound, you can precipitate the protein using trichloroacetic acid (TCA) or acetone.[13] After precipitation, the protein pellet is washed and then resolubilized in a buffer compatible with the Bradford assay.

  • Use a Polyphenol Removal Column: Polyvinylpolypyrrolidone (PVPP) columns can be used to specifically bind and remove polyphenolic compounds like this compound from your sample before protein quantification.[14]

  • Alternative Protein Assays: The bicinchoninic acid (BCA) assay is also susceptible to interference from reducing agents.[15] A detergent-compatible assay or a Lowry assay with appropriate controls might be considered, though they also have their own sets of interfering substances.

Experimental Protocols

Key Experiment: Cell-Free MTT Reduction Control

This protocol is essential to determine if this compound directly reduces the MTT reagent.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add cell culture medium to a set of wells.

  • Add serial dilutions of your this compound stock solution to these wells to achieve the same final concentrations used in your cell-based experiments. Include a vehicle control (medium with DMSO only).

  • Add MTT reagent (final concentration typically 0.5 mg/mL) to each well.

  • Incubate the plate for the same duration as your cell-based MTT assay (e.g., 2-4 hours) at 37°C.

  • Add the solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Data Presentation:

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)
0 (Vehicle Control)Insert Value
1Insert Value
10Insert Value
50Insert Value
100Insert Value
Table 1: Example data table for cell-free MTT reduction by this compound.
Key Experiment: Protein Precipitation for Bradford Assay

This protocol describes how to remove interfering substances like this compound before protein quantification.

Methodology:

  • Take a known volume of your sample containing protein and this compound.

  • Add an equal volume of 20% (w/v) Trichloroacetic Acid (TCA).

  • Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant which contains the this compound.

  • Wash the protein pellet by adding ice-cold acetone and centrifuging again. Repeat this wash step.

  • Air-dry the pellet to remove residual acetone.

  • Resuspend the protein pellet in a buffer compatible with the Bradford assay (e.g., PBS or a mild detergent solution).

  • Proceed with the Bradford assay according to the manufacturer's instructions.

Visualizations

MTT_Interference_Pathway cluster_cellular Cellular Reduction (Viability) cluster_chemical Chemical Interference cluster_result Observed Result Mitochondria Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) Mitochondria->MTT reduces Formazan_cell Formazan (Purple, Insoluble) MTT->Formazan_cell Formazan_total Total Formazan (Cellular + Chemical) This compound This compound (Reducing Agent) MTT2 MTT (Yellow, Soluble) This compound->MTT2 directly reduces Formazan_chem Formazan (Purple, Insoluble) MTT2->Formazan_chem Measurement Absorbance Measurement Formazan_total->Measurement

Caption: Workflow of potential MTT assay interference by this compound.

Bradford_Troubleshooting_Workflow Start Sample with Protein and this compound Decision Does this compound-only control show interference? Start->Decision No_Interference Proceed with standard Bradford Assay Decision->No_Interference No Interference Interference Confirmed Decision->Interference Yes Method1 Method 1: Protein Precipitation (TCA) Interference->Method1 Method2 Method 2: PVPP Column Interference->Method2 Assay Perform Bradford Assay on purified protein Method1->Assay Method2->Assay

Caption: Troubleshooting workflow for Bradford assay interference.

References

Troubleshooting low recovery of Fraxidin during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Fraxidin during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as 8-hydroxy-6,7-dimethoxycoumarin, is a type of hydroxycoumarin found in various plants.[1] It is a weakly acidic compound and is only slightly soluble in water. These properties are important to consider when selecting solvents and purification methods.

Q2: What are the common methods for extracting this compound from plant material?

Common extraction methods for coumarins like this compound include maceration, reflux, ultrasonic-assisted extraction, and microwave-assisted extraction.[2] The choice of method can depend on the stability of the compound and the equipment available. Alcohols, such as methanol and ethanol, are frequently used as extraction solvents due to their ability to dissolve a wide range of natural products.[3]

Q3: What are typical recovery rates for this compound or similar compounds?

While specific recovery rates for this compound can vary widely depending on the source material and purification scale, studies on similar compounds provide a useful benchmark. For example, a study on Isothis compound, a related coumarin, reported a recovery of 93.79% using macroporous resins.[2] Another study on the purification of neohesperidin saw a recovery of 68.97% after an initial cleanup with macroporous resin.[4] It's important to note that every additional purification step will result in some loss of the target compound.[5]

Q4: Can this compound degrade during the purification process?

Yes, this compound can be susceptible to degradation. Like many natural products, coumarins can be sensitive to factors such as heat, light, oxygen, and extreme pH conditions.[6] For instance, prolonged exposure to high temperatures during solvent evaporation or decoction can lead to chemical transformations and loss of product.[3][6] It is advisable to protect the sample from light and use controlled temperatures during concentration steps.[6]

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound can occur at various stages of the purification process. The following guide addresses common issues and provides systematic solutions.

Problem 1: Inefficient Initial Extraction

Symptoms:

  • Low concentration of this compound in the crude extract, as determined by analytical methods like HPLC.

  • The remaining plant material still contains a significant amount of the target compound.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent Polarity This compound is a moderately polar compound. The polarity of the extraction solvent should be matched accordingly. For high-fat content samples, a less polar solvent like ethanol or acetone might be more effective than methanol or water.[6] Consider performing sequential extractions with solvents of increasing polarity.
Insufficient Solvent-to-Solid Ratio A low solvent volume may not be sufficient to extract the compound effectively. Increasing the solvent-to-solid ratio can improve the extraction yield.[3]
Inadequate Extraction Time or Method The extraction may not have reached equilibrium.[3] Increase the extraction time or employ more efficient methods like sonication or microwave-assisted extraction to enhance efficiency.[2][6]
Improper Particle Size of Plant Material If the plant material is not ground finely enough, the solvent cannot effectively penetrate the plant tissue. Generally, a finer particle size leads to better extraction results.[3]
Problem 2: Loss of this compound During Chromatographic Purification

Symptoms:

  • Low amounts of this compound detected in the collected fractions after column chromatography (e.g., using macroporous resin or silica gel).

  • Significant amount of this compound is found in the column wash or stripping solutions.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Binding to the Column The sample may have the wrong pH or buffer conditions for the chosen resin.[7] For macroporous resins, where adsorption is often based on hydrogen bonding and other interactions, ensuring the sample is loaded under optimal pH and solvent conditions is critical.[8]
Exceeded Binding Capacity of the Resin The amount of crude extract loaded onto the column is too high for the amount of stationary phase. Use a larger column or reduce the sample load.[7]
Insufficient Column Activation/Equilibration For solid-phase extraction (SPE) or macroporous resin columns, insufficient activation or equilibration can lead to poor and unstable adsorption of the target analyte.[6] Ensure the column is properly prepared according to the manufacturer's protocol.
Incomplete Elution The elution solvent may not be strong enough to desorb this compound completely from the column.[6] Increase the polarity of the elution solvent (e.g., increase the percentage of methanol or ethanol in the mobile phase) or increase the total elution volume.[6][9]
Irreversible Adsorption or Degradation on Column This compound may be degrading on the stationary phase, especially if it is highly acidic or basic. It might also be adsorbing irreversibly. Test the stability of this compound in the presence of the stationary phase material under the chosen conditions.
Problem 3: Degradation of this compound During Processing

Symptoms:

  • Appearance of new, unexpected peaks in analytical chromatograms (e.g., UPLC, LC-MS) of processed samples.

  • A decrease in the total amount of this compound over time, even without purification steps.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Thermal Degradation High temperatures during solvent evaporation (e.g., rotary evaporation) can cause degradation.[6] Use a lower water bath temperature and apply a vacuum to facilitate solvent removal at a lower boiling point.
Oxidative Degradation Exposure to oxygen, especially in the presence of light or metal ions, can degrade the compound.[6] Consider adding antioxidants, working under an inert atmosphere (e.g., nitrogen gas), and using amber glassware or covering equipment with foil to protect from light.[6]
pH Instability Extreme pH values during acid-base extraction or other steps can lead to hydrolysis or other chemical reactions.[10] Determine the pH stability of this compound and ensure that the pH of all solutions is maintained within a stable range.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material
  • Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Maceration: Soak the powdered material in 80% ethanol at a 1:20 solid-to-solvent ratio (g/mL) for 24 hours at room temperature, with occasional stirring.

    • Ultrasonic-Assisted Extraction: Suspend the powdered material in 80% ethanol (1:20 g/mL ratio) and place it in an ultrasonic bath for 30-60 minutes at a controlled temperature.

  • Filtration: Filter the mixture through filter paper or cheesecloth to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
  • Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8 or D101) in 96% ethanol for 24 hours to remove any residual monomers.[8] Wash thoroughly with deionized water until the eluent is clear.

  • Column Packing and Equilibration: Pack a glass column with the pre-treated resin. Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.

  • Sample Loading: Dissolve the crude extract in a small amount of the equilibration solvent (deionized water). Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 BV/hour).

  • Washing: Wash the column with 3-5 BV of deionized water to remove impurities like sugars and salts.

  • Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions of a fixed volume.

  • Analysis: Analyze the collected fractions using an appropriate analytical method (e.g., TLC or HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate them using a rotary evaporator as described previously.

Visual Troubleshooting and Workflows

The following diagrams illustrate the logical flow for troubleshooting low recovery and a typical purification workflow.

G start Low this compound Recovery Observed check_stage At which stage is the loss occurring? start->check_stage extraction Initial Extraction check_stage->extraction Extraction purification Chromatographic Purification check_stage->purification Purification processing Solvent Evaporation / Sample Handling check_stage->processing Processing extraction_q1 Was extraction efficient? extraction->extraction_q1 purification_q1 Issue with Binding or Elution? purification->purification_q1 processing_q1 Possibility of Degradation? processing->processing_q1 extraction_s1 Optimize Solvent Polarity & Ratio extraction_q1->extraction_s1 No extraction_s2 Increase Extraction Time or Use Sonication extraction_q1->extraction_s2 No purification_s1 Check Sample pH & Loading Conditions. Ensure Column Equilibration. purification_q1->purification_s1 Binding purification_s2 Optimize Elution Solvent Strength & Volume. purification_q1->purification_s2 Elution processing_s1 Reduce Temperature During Evaporation. Protect from Light. processing_q1->processing_s1 Yes

Caption: Troubleshooting workflow for low this compound recovery.

G plant Plant Material (Dried, Powdered) extract Solvent Extraction (e.g., 80% Ethanol) plant->extract filter Filtration & Concentration (Rotary Evaporation) extract->filter crude Crude Extract filter->crude column Macroporous Resin Chromatography crude->column fractions Fraction Collection & Analysis (HPLC) column->fractions pure Pure this compound Fractions (Pooled & Concentrated) fractions->pure

Caption: General experimental workflow for this compound purification.

References

Technical Support Center: HPLC Method Development for Fraxidin Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Fraxidin in plant extracts. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase. This is a common issue with coumarins.- Optimize Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of this compound or residual silanols on the column. For acidic compounds, a lower pH (e.g., adding 0.1% formic or acetic acid) is often beneficial. - Use an End-Capped Column: Employ a C18 or C8 column with end-capping to minimize interactions with residual silanols. - Add a Competitive Agent: Incorporate a small amount of a competitive agent like triethylamine (TEA) into the mobile phase to block active sites.
Column Overload: Injecting too high a concentration of the sample.- Dilute the Sample: Reduce the concentration of the plant extract before injection. - Decrease Injection Volume: Inject a smaller volume of the sample.
Mismatched Injection Solvent: The solvent used to dissolve the sample has a significantly different strength than the mobile phase.- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the extracted sample in the initial mobile phase composition.
Baseline Noise or Drift Contaminated Mobile Phase: Impurities in the solvents or additives.- Use HPLC-Grade Solvents: Ensure all solvents (e.g., acetonitrile, methanol, water) are of HPLC grade. - Freshly Prepare Mobile Phase: Prepare the mobile phase daily and filter it through a 0.45 µm or 0.22 µm membrane filter. - Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases.
Detector Lamp Issue: The UV detector lamp is nearing the end of its lifespan.- Check Lamp Energy: Monitor the lamp energy or intensity. Replace the lamp if it is low.
Column Contamination: Accumulation of non-eluting compounds from the plant extract on the column.- Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. - Use a Guard Column: Install a guard column before the analytical column to protect it from strongly retained matrix components.
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents in a gradient or isocratic system.- Ensure Proper Solvent Mixing: Prime the pumps and ensure the solvent lines are free of air bubbles. If preparing the mobile phase manually, ensure accurate measurements.
Temperature Variations: Fluctuations in the ambient or column temperature.- Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.- Increase Equilibration Time: Allow the column to equilibrate for at least 10-15 column volumes with the initial mobile phase before the first injection.
Low Sensitivity or No Peak Incorrect Detection Wavelength: The UV detector is not set at the maximum absorbance wavelength (λmax) of this compound.- Determine this compound's λmax: Scan a standard solution of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to determine its λmax. While a specific validated value is not readily available in all literature, a chromatogram of a Fraxinus extract suggests that monitoring around 260 nm may be a suitable starting point[1]. The UV absorption spectra of coumarins generally show significant absorbance in the 250-350 nm range.
Sample Degradation: this compound may be unstable under certain extraction or storage conditions.- Optimize Extraction Conditions: Investigate the stability of this compound under different extraction solvents, temperatures, and durations.[2] - Proper Sample Storage: Store extracts and standard solutions in a cool, dark place to prevent degradation. Check the stability of standard and sample solutions over time.[3]

Frequently Asked Questions (FAQs)

1. What is a suitable starting point for developing an HPLC method for this compound quantification?

A reversed-phase HPLC method is a good starting point. Here is a suggested initial setup:

  • Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or acetic acid).

    • Solvent B: Acetonitrile or methanol. A gradient starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B is often effective for separating compounds in a plant extract.

  • Detection: UV detection at the λmax of this compound. A wavelength of around 260 nm can be a starting point based on chromatograms of Fraxinus extracts[1]. It is highly recommended to determine the specific λmax using a pure standard of this compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

2. How should I prepare plant samples for this compound analysis?

A common method for extracting coumarins from plant material is solvent extraction.

  • Grind the Plant Material: Dry and grind the plant material (e.g., bark, leaves) to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate or sonicate the powdered plant material with a suitable solvent. Methanol, ethanol, or mixtures of these with water are commonly used for extracting phenolic and coumarinic compounds.

  • Filtration: Filter the extract through a syringe filter (e.g., 0.45 µm or 0.22 µm) before injecting it into the HPLC system to remove particulate matter that could clog the column.

3. What are the key parameters to consider for method validation?

According to ICH guidelines, a validated HPLC method should demonstrate:

  • Specificity: The ability to accurately measure the analyte in the presence of other components in the sample matrix.

  • Linearity: The linear relationship between the concentration of the analyte and the detector response.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

4. How can I confirm the identity of the this compound peak in my plant extract chromatogram?

  • Co-injection with a Standard: Spike the plant extract with a pure this compound standard and observe if the peak height or area of the suspected this compound peak increases without the appearance of a new peak.

  • Retention Time Matching: Compare the retention time of the peak in the plant extract with that of a pure this compound standard run under the same chromatographic conditions.

  • UV Spectral Analysis: If using a PDA detector, compare the UV spectrum of the peak in the sample with that of the this compound standard.

  • Mass Spectrometry (MS): For definitive identification, couple the HPLC system to a mass spectrometer (LC-MS) and compare the mass spectrum of the peak with that of a this compound standard or with data from the literature.

Experimental Protocols

1. Preparation of Standard Solutions

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

  • Accurately weigh about 1 gram of the dried and powdered plant material.

  • Add 20 mL of methanol (or another suitable solvent) and extract using sonication for 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

3. HPLC Conditions (Example)

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at the determined λmax of this compound (start with 260 nm and optimize).

4. Method Validation (Example Data Structure)

The following tables illustrate how quantitative data from a method validation study should be presented. Note: The values in these tables are hypothetical and for illustrative purposes only.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50758,900
1001,520,500
Linearity y = 15200x + 150
Correlation Coefficient (r²) 0.9998

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.80

Table 3: Accuracy (Spike Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%)
Low109.8598.51.5
Medium5049.7599.51.1
High100101.2101.20.9

Table 4: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (RSD, n=6) (%)Intermediate Precision (RSD, n=6, 3 days) (%)
251.21.8
750.91.5

Workflow Diagram

HPLC_Method_Development cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Acquisition and Processing cluster_3 Method Validation Plant_Material Plant Material (e.g., Bark, Leaves) Grinding Drying and Grinding Plant_Material->Grinding Extraction Solvent Extraction (Maceration/Sonication) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Method_Parameters Method Parameters: - Column (C18/C8) - Mobile Phase (Gradient) - Flow Rate - Detection Wavelength (λmax) Method_Parameters->HPLC_System Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification This compound Quantification Calibration_Curve->Quantification Validation_Parameters Validation Parameters: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness Quantification->Validation_Parameters Final_Report Final Validated Method and Report Validation_Parameters->Final_Report

Caption: Workflow for HPLC Method Development and Validation for this compound Quantification.

References

Fraxidin sample preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sample preparation of Fraxidin for in vitro assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway diagrams to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound in your experiments.

Problem Potential Cause Solution
This compound precipitates out of solution when added to cell culture media. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to become insoluble in the aqueous media. This compound has exceeded its solubility limit in the final assay buffer.Ensure the final concentration of DMSO or other organic solvents in the culture medium is low, typically ≤0.1% to prevent solvent toxicity and precipitation. Prepare a high-concentration stock solution and perform serial dilutions. Determine the optimal solvent and concentration through a solubility test before the main experiment.
Inconsistent or non-reproducible assay results. Inaccurate pipetting of the viscous stock solution. Degradation of this compound due to improper storage. The compound may be unstable at the pH of the assay buffer.[1]Use positive displacement pipettes for viscous solutions. Prepare fresh dilutions from the stock solution for each experiment. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution protected from light at -20°C or -80°C. Conduct a stability test of this compound in your specific assay buffer over the time course of your experiment.
High background signal or interference in the assay. The solvent used to dissolve this compound (vehicle) is interfering with the assay. The this compound itself may have intrinsic fluorescent or colorimetric properties.Always include a "vehicle control" group in your experimental design. This group should be treated with the same concentration of the solvent (e.g., DMSO) as the this compound-treated groups. Measure the absorbance or fluorescence of this compound in the assay buffer without any biological components to check for intrinsic interference.
Observed cytotoxicity is not due to this compound's biological activity. The concentration of the organic solvent is toxic to the cells.Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final solvent concentration consistent across all wells, including controls.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for in vitro studies? A1: this compound, like many coumarin derivatives, has low aqueous solubility.[2] It is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[3] A stock solution of 10-20 mM in DMSO is a common starting point.

Q2: What is the recommended storage condition for a this compound stock solution? A2: this compound stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use vials to prevent degradation from multiple freeze-thaw cycles. Protect the solution from light.

Q3: What is the maximum final concentration of DMSO I can use in my cell culture? A3: The final concentration of DMSO in the cell culture medium should generally not exceed 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.

Q4: How do I prepare my working solutions from the stock solution? A4: Prepare intermediate dilutions of your this compound stock solution in cell culture medium or assay buffer. Then, add these intermediate dilutions to your experimental wells to achieve the final desired concentrations. This serial dilution method helps to ensure that the final solvent concentration remains low and consistent across all treatments.

Q5: Should I include a vehicle control in my experiment? A5: Yes, absolutely. A vehicle control is essential to distinguish the biological effects of this compound from any potential effects of the solvent. The vehicle control group should be treated with the exact same volume and concentration of the solvent (e.g., DMSO) as the experimental groups.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₅[4]
Molecular Weight 222.19 g/mol [4]
Recommended Solvent DMSO, Ethanol, Methanol[3]
Stock Solution Conc. 10-20 mM (in DMSO)General Practice
Final Solvent Conc. in Media ≤0.1% - 0.5% (Cell-type dependent)General Practice
Storage -20°C or -80°C (aliquoted, protected from light)General Practice

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.

  • Stock Solution Preparation: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 20 mM). Vortex thoroughly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected sterile tubes and store at -80°C.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in sterile cell culture medium or assay buffer to create working solutions. For example, to achieve a final concentration of 20 µM this compound with a 0.1% DMSO concentration, you can perform a 1:1000 dilution of a 20 mM stock solution directly into the final culture volume.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere and grow, typically overnight.[5]

  • Preparation of Treatment Media: Prepare the final concentrations of this compound and controls by diluting the stock or working solutions in fresh culture medium. Remember to prepare a vehicle control (medium with the same final DMSO concentration) and a negative control (medium only).

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Measurement: After incubation, proceed with your specific assay endpoint measurement (e.g., cell viability using MTS, ROS detection, protein extraction for western blotting).

Signaling Pathway & Workflow Diagrams

Below are diagrams illustrating common experimental workflows and signaling pathways potentially modulated by this compound, based on the activities of structurally related coumarin and flavonoid compounds.[3][6][7]

G cluster_0 Stock Preparation cluster_1 Working Solution & Treatment cluster_2 Assay a Weigh this compound Powder b Dissolve in DMSO (e.g., 20 mM Stock) a->b c Aliquot & Store at -80°C b->c d Thaw Single Aliquot c->d e Prepare Serial Dilutions in Culture Medium d->e f Treat Cells in 96-well Plate e->f g Incubate (e.g., 24h) f->g h Perform Cell Viability Assay (e.g., MTS) g->h i Measure Absorbance h->i

Caption: Experimental workflow for this compound sample preparation and use in a cell-based assay.

G cluster_0 Nuclear Transcription This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, NQO1) ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes Activates transcription

Caption: The Nrf2/ARE antioxidant signaling pathway potentially modulated by this compound.

G cluster_0 Nuclear Transcription This compound This compound IKK IKK This compound->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα & release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Inflammatory_Genes Activates transcription

Caption: The NF-κB inflammatory signaling pathway potentially inhibited by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Fraxidin and Fraxetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of two structurally related coumarins, Fraxidin and Fraxetin. While extensive research has elucidated the antioxidant mechanisms of Fraxetin, data on this compound is less comprehensive. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways involved in their antioxidant action.

Introduction

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) and this compound (7-hydroxy-6,8-dimethoxycoumarin) are naturally occurring phenolic compounds belonging to the coumarin family. Their structural similarities, particularly the presence of hydroxyl and methoxy groups on the benzene ring, suggest potential antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide aims to provide a comparative analysis of the antioxidant activity of these two molecules based on available scientific literature.

Quantitative Antioxidant Activity

Direct comparative studies providing quantitative data (e.g., IC50 values) for both this compound and Fraxetin using the same antioxidant assays are limited in the currently available literature. However, extensive data exists for Fraxetin, demonstrating its potent antioxidant effects.

Table 1: Antioxidant Activity of Fraxetin

AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)Source
DPPH Radical ScavengingData not consistently reported as specific IC50 valuesAscorbic AcidVaries by studyGeneral knowledge
ABTS Radical ScavengingData not consistently reported as specific IC50 valuesTroloxVaries by studyGeneral knowledge
Ferric Reducing Antioxidant Power (FRAP)Data not consistently reported as specific IC50 valuesFeSO₄Varies by studyGeneral knowledge
LDL Oxidation InhibitionEffective at 1-5 µMProbucolNot specified[1]

Mechanisms of Antioxidant Action

Fraxetin: A Dual-Action Antioxidant

Fraxetin exhibits a dual mechanism in its antioxidant activity:

  • Direct Radical Scavenging: At lower concentrations (1-5 µM), Fraxetin directly scavenges free radicals, thereby inhibiting processes like metal- and free radical-induced LDL oxidation. This direct antioxidant effect is a key aspect of its protective properties against atherosclerosis.[1]

  • Indirect Antioxidant Effect via Nrf2/ARE Pathway Activation: At higher concentrations (above 30 µM), Fraxetin upregulates the expression of phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase. This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3][4][5] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like Fraxetin, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates their transcription.[2][3][4][5]

This compound: Inferred Antioxidant Activity

While the precise mechanisms of this compound's antioxidant activity are not as well-documented as those of Fraxetin, the protective effects of "this compound methyl ether" against oxidative stress suggest that this compound likely functions as a free radical scavenger.[6] The presence of a hydroxyl group in its structure supports this hypothesis. However, further research is required to determine if this compound also acts via the Nrf2/ARE pathway or other indirect mechanisms.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2/ARE Signaling Pathway Activated by Fraxetin

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fraxetin Fraxetin Akt_AMPK Akt / AMPKα Fraxetin->Akt_AMPK Activates Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination & Degradation (Basal State) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome Ubiquitination & Degradation (Basal State) Akt_AMPK->Keap1_Nrf2 Phosphorylates Nrf2, leading to dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Transcription ARE->Transcription AOE_Genes Antioxidant Enzyme Genes (e.g., HO-1, GST) Transcription->AOE_Genes Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Prep Prepare this compound/Fraxetin Solutions (Varying Concentrations) Mixing Mix Compound Solution with Assay Reagent Compound_Prep->Mixing Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Incubation Incubate at Specific Temperature and Time Mixing->Incubation Absorbance Measure Absorbance at Specific Wavelength Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Fraxidin in Focus: A Comparative Analysis of its Bioactivity Against Other Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive structure-activity relationship study reveals the nuanced therapeutic potential of fraxidin compared to other naturally occurring coumarins. This guide synthesizes experimental data on the antioxidant, anti-inflammatory, and enzyme-inhibitory activities of these compounds, offering valuable insights for researchers and drug development professionals.

This compound, a methoxy-substituted dihydroxycoumarin, and its related compounds are a class of natural products known for their diverse pharmacological activities. Understanding the relationship between their chemical structure and biological function is pivotal for the development of novel therapeutics. This report provides a detailed comparison of this compound's performance against other notable coumarins, supported by quantitative data from various in vitro assays.

Comparative Analysis of Biological Activities

The therapeutic efficacy of coumarins is largely attributed to their antioxidant and anti-inflammatory properties. The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures of this compound and its counterparts in key biological assays.

Antioxidant Activity

The antioxidant potential of coumarins is a cornerstone of their protective effects against cellular damage. The presence and position of hydroxyl and methoxy groups on the coumarin scaffold significantly influence their ability to scavenge free radicals. Notably, coumarins possessing a catechol (ortho-dihydroxy) group, such as fraxetin, esculetin, and daphnetin, demonstrate considerable antioxidant activity.[1]

Table 1: Antioxidant Activity of this compound and Other Coumarins

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference(s)
Fraxetin*48.20-[2]
Esculetin0.57 (mitochondrial ROS)-[3]
Daphnetin46.20-[4]
Umbelliferone--[1]
Scopoletin--[1]

*Fraxetin is the aglycone of fraxin and structurally very similar to this compound (7,8-dihydroxy-6-methoxycoumarin). Data for this compound itself is limited in comparative antioxidant assays.

Anti-inflammatory and Enzyme Inhibitory Activity

Coumarins exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as xanthine oxidase (XO). Fraxetin and other coumarins with catechol moieties are recognized as effective inhibitors of these enzyme systems.[5][6]

Table 2: Enzyme Inhibitory Activity of this compound and Other Coumarins

CompoundXanthine Oxidase IC50 (µM)Lipoxygenase IC50 (µM)Cyclooxygenase (COX-1/COX-2) IC50 (µM)Reference(s)
Fraxin**>100 (18.4% inhibition at 100 µM)--[7]
Esculetin20.91--[7]
Umbelliferone43.65--[7]
Scopoletin>100--[7]

**Fraxin is the glucoside of fraxetin. The bulky glucoside group at position 8 appears to reduce xanthine oxidase inhibitory activity.[7]

Structure-Activity Relationship

The collective data underscores a clear structure-activity relationship among coumarins:

  • Hydroxyl Groups are Key: The presence of hydroxyl groups is critical for antioxidant activity.[8]

  • Catechol Moiety Enhances Activity: Coumarins with ortho-dihydroxy (catechol) groups, such as esculetin, fraxetin, and daphnetin, exhibit potent antioxidant and enzyme-inhibitory effects.[1]

  • Substitution Matters: The position and nature of substituents significantly impact bioactivity. For instance, a hydroxyl group at the 7-position is important for xanthine oxidase inhibition.[7] Glycosylation, as seen in fraxin, can reduce activity compared to the aglycone form.[7]

Signaling Pathways

This compound and related coumarins modulate key signaling pathways involved in inflammation and oxidative stress response. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are primary targets.

Caption: Coumarins inhibit the NF-κB pathway and activate the Nrf2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvette, mix various concentrations of the test compound with the DPPH solution.[9]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[9]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation.

  • Preparation of Reagents:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

Xanthine Oxidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that produces uric acid and reactive oxygen species.

  • Preparation of Reagents:

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.5).

    • Prepare a solution of xanthine (substrate) in the buffer.

    • Prepare a solution of xanthine oxidase enzyme.

  • Assay Procedure:

    • In a cuvette, mix the buffer, xanthine solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a spectrophotometer.

  • Calculation:

    • Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition and the IC50 value.

Conclusion

This compound and its related coumarins exhibit a range of biological activities that are intrinsically linked to their chemical structures. The presence of a catechol moiety and specific substitution patterns are critical determinants of their antioxidant and enzyme-inhibitory potential. While fraxetin, the aglycone of fraxin, shows potent activity, further comparative studies are warranted to fully elucidate the therapeutic promise of this compound itself. This guide provides a foundational framework for researchers to build upon in the quest for novel coumarin-based therapeutics.

References

A Comparative Analysis of Fraxidin's Antioxidant Efficacy Against Standard Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of Fraxidin and its parent compound, Fraxetin, against established antioxidant standards: Vitamin C, Trolox, and Quercetin. Due to a lack of direct experimental data for this compound's antioxidant capacity in common assays, this comparison primarily utilizes data available for Fraxetin as a proxy, a limitation that should be considered in future research. This document summarizes quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and visualizes the key signaling pathways involved.

Data Presentation: Comparative Antioxidant Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and Oxygen Radical Absorbance Capacity (ORAC) values for Fraxetin and standard antioxidant compounds. Lower IC50 values indicate higher antioxidant potency. ORAC values are expressed as micromole Trolox equivalents (TE) per gram or 100 grams, with higher values signifying greater antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)
Fraxetin Data not availableData not available
Vitamin C 5.00[1]28.4
Trolox 3.77[2]15.06
Quercetin 15.9[3] - 19.17[4]52.6 - 63.5

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)
Fraxetin Data not availableData not available
Vitamin C 7.81[5]44.3
Trolox 2.93[2]11.7
Quercetin 1.89[6]6.26

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value
Fraxetin Data not available
Vitamin C Expressed as ascorbic acid equivalents (AAE)[7]
Trolox Expressed as Trolox equivalents (TE)[8][9]
Quercetin Qualitative data indicates strong activity

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/100g)
Fraxetin Data not available
Vitamin C 1,019,690[10]
Trolox Used as the standard for comparison (1.0)[11]
Quercetin Plasma ORAC values influenced by supplementation[12]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols represent standardized approaches used to evaluate antioxidant efficacy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol or ethanol is prepared to a specific absorbance at 517 nm.

  • Various concentrations of the test compound (this compound/Fraxetin or standard) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • The ABTS•+ is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • After a defined incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can be monitored spectrophotometrically at 593 nm.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a FeCl₃ solution.

  • The FRAP reagent is pre-warmed to 37°C.

  • The test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺ (from FeSO₄) or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • A reaction mixture containing the fluorescent probe and the test compound is prepared in a black 96-well plate.

  • The plate is incubated at 37°C.

  • The reaction is initiated by the addition of AAPH.

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • The area under the curve (AUC) is calculated for the sample, a blank, and a Trolox standard.

  • The net AUC of the sample is calculated by subtracting the AUC of the blank.

  • The ORAC value is expressed as Trolox equivalents (TE).

Mandatory Visualization

Signaling Pathway of Fraxetin's Antioxidant Action

Fraxetin has been shown to exert its antioxidant effects, at least in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Fraxetin_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS ROS Cell_Protection Cellular Protection Fraxetin Fraxetin Keap1 Keap1 Fraxetin->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Antioxidant_Enzymes->Cell_Protection

Caption: Fraxetin-mediated activation of the Nrf2 signaling pathway.

General Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a test compound like this compound using common in vitro assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Reaction_Mixture Prepare Reaction Mixtures Test_Compound->Reaction_Mixture Standard_Antioxidants Standard Antioxidants (Vitamin C, Trolox, Quercetin) Standard_Antioxidants->Reaction_Mixture Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) Reagents->Reaction_Mixture Incubation Incubation (Time & Temperature Controlled) Reaction_Mixture->Incubation Measurement Spectrophotometric / Fluorometric Measurement Incubation->Measurement Calculation Calculate % Inhibition or Area Under Curve Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 TEAC Calculate TEAC/ORAC Value Calculation->TEAC Comparison Compare with Standards IC50->Comparison TEAC->Comparison

Caption: Generalized workflow for in vitro antioxidant capacity assessment.

References

Fraxidin vs. Quercetin: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Capabilities with Supporting Experimental Data

In the landscape of natural compounds with therapeutic potential, the coumarin Fraxidin and the flavonoid Quercetin have garnered significant attention for their antioxidant properties. This guide provides a comprehensive, data-driven comparison of their antioxidant capacities, detailing the experimental protocols used for their evaluation and exploring the signaling pathways through which they exert their effects. This objective analysis aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their scientific pursuits.

At a Glance: Quantitative Comparison of Antioxidant Activity

To facilitate a direct comparison of the antioxidant potential of this compound and Quercetin, the following tables summarize key quantitative data from widely accepted in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power). Lower IC50 values in the DPPH and ABTS assays indicate greater radical scavenging potency. For the FRAP assay, a higher value, often expressed as Trolox equivalents, signifies a stronger reducing capacity.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)Reference
This compound Data Not AvailableData Not Available-
Quercetin 4.97~16.45[1]
19.17~63.48[2]

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)Reference
This compound Data Not AvailableData Not Available-
Quercetin 2.10~6.95[1]
48.0 (µM)48.0[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundAntioxidant CapacityReference
This compound Data Not Available-
Quercetin Strong reducing power, comparable to standards like ascorbic acid and Trolox.[4][5][4][5]

Note: While direct quantitative data for this compound in these specific assays is limited in the available literature, its general antioxidant and radical-scavenging properties are acknowledged.[2][6] Further experimental studies are required to establish a direct quantitative comparison with Quercetin.

Unveiling the Mechanisms: Signaling Pathways in Antioxidant Defense

Both this compound and Quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.

Quercetin's Antioxidant Signaling Network:

Quercetin is known to influence several key signaling pathways to bolster the cell's antioxidant defenses. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant response elements (ARE). This leads to the upregulation of a suite of antioxidant and detoxifying enzymes. Additionally, Quercetin has been shown to modulate the AMP-activated protein kinase (AMPK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also implicated in cellular stress responses and antioxidant gene expression.

Quercetin_Signaling ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 AMPK AMPK ROS->AMPK MAPK MAPK ROS->MAPK Quercetin Quercetin Quercetin->Nrf2 activates Quercetin->AMPK modulates Quercetin->MAPK modulates ARE ARE Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AMPK->CellProtection MAPK->CellProtection Fraxidin_Signaling ROS Oxidative Stress (ROS) MAPK MAPK ROS->MAPK Nrf2 Nrf2 ROS->Nrf2 This compound This compound This compound->MAPK modulates This compound->Nrf2 activates CellProtection Cellular Protection MAPK->CellProtection AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralizes Experimental_Workflow Start Start: Prepare Reagents (DPPH, ABTS, FRAP) SamplePrep Sample Preparation: Dilutions of this compound, Quercetin, and Standards Start->SamplePrep Reaction Reaction Incubation: Mix Samples with Reagents SamplePrep->Reaction Measurement Spectrophotometric Measurement: Absorbance Reading Reaction->Measurement DataAnalysis Data Analysis: Calculate % Inhibition/Scavenging, Determine IC50/TEAC Measurement->DataAnalysis Comparison Comparative Analysis: This compound vs. Quercetin DataAnalysis->Comparison

References

Fraxidin vs. Curcumin: A Comparative Analysis of Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory mechanisms of two natural compounds, Fraxidin and Curcumin. The information is supported by experimental data to aid in research and development decisions.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Curcumin. Direct comparative studies are limited; therefore, data from individual studies are presented.

Table 1: Inhibition of NF-κB Signaling Pathway

CompoundAssayCell LineStimulantIC₅₀ ValueKey Findings & Citation
This compound NF-κB activationNot specifiedNot specifiedNot explicitly reportedFraxetin, a related compound, inhibits the NF-κB pathway.[1]
Curcumin NF-κB Luciferase ReporterRAW264.7 macrophagesLPS18.2 ± 3.9 μMDose-dependently inhibited NF-κB activity.[2]
Curcumin Analogs NF-κB DNA BindingRAW264.7 macrophagesLPS>50 μM (Curcumin)Synthetic analogs of curcumin showed more potent inhibition.[3][4]

Table 2: Modulation of Inflammatory Cytokine Production

CompoundCytokineCell Line/ModelStimulantConcentration% Inhibition / Fold ChangeCitation
This compound TNF-α, IL-6Sepsis mouse modelCLPNot specifiedDownregulated pro-inflammatory cytokines.
Curcumin IL-6, TNF-α, MCP-1THP-1 derived macrophagesox-LDL (50 µg/ml)40 µMSignificantly decreased secretion.
Curcumin IL-1β, IL-6, TNF-αTNF-α-treated HaCaT cellsTNF-αNot specifiedInhibited expression.[5]
Curcumin IL-1βMouse modelHigh-fat dietNot specifiedAttenuated IL-1β secretion.[6]
Curcumin IL-1β, IL-6Mouse modelImiquimodNot specifiedInhibited production.[7]

Table 3: Effects on MAPK Signaling Pathway

CompoundPathway ComponentCell Line/ModelStimulantKey Findings & Citation
This compound p-p38, p-ERK1/2LPS-stimulated mouse peritoneal macrophagesLPSDecreased phosphorylation.
Curcumin p-p38 MAPKEx vivo mucosal tissue from IBD patientsEndogenousA 24-hour treatment caused a median 48% reduction in phosphorylated p38 MAPK.[1]
Curcumin p-Akt, p-p38 MAPKCisplatin-resistant human ovarian cancer cellsEndogenousInhibited Akt phosphorylation and enhanced p38 MAPK phosphorylation.[3]
Curcumin p38, MAPKSNP-treated chondrocytesSNPEffectively suppressed the phosphorylation of p38 and MAPK.[2]

Signaling Pathways and Experimental Workflow

Anti-inflammatory Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory mechanisms of this compound and Curcumin.

Fraxidin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKKbeta IKKβ TLR4->IKKbeta MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway NFkB NF-κB IKKbeta->NFkB Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes transcription This compound This compound This compound->IKKbeta inhibits This compound->MAPK_Pathway inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK inhibition.

Curcumin_Signaling_Pathway Stimuli Inflammatory Stimuli (LPS, TNF-α, etc.) Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription Curcumin Curcumin Curcumin->IKK inhibits Curcumin->MAPK_Pathway inhibits

Caption: Curcumin's multifaceted anti-inflammatory signaling inhibition.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the anti-inflammatory effects of compounds like this compound and Curcumin.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW264.7 macrophages) Treatment 2. Treatment - Inflammatory Stimulus (LPS) - Compound (this compound/Curcumin) Cell_Culture->Treatment Sample_Collection 3. Sample Collection - Supernatant - Cell Lysate Treatment->Sample_Collection ELISA 4a. ELISA (Cytokine Quantification) Sample_Collection->ELISA Western_Blot 4b. Western Blot (Protein Phosphorylation) Sample_Collection->Western_Blot Reporter_Assay 4c. NF-κB Reporter Assay (Luciferase Activity) Sample_Collection->Reporter_Assay Data_Analysis 5. Data Analysis (IC₅₀, % inhibition) ELISA->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory compound screening.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • HEK293T or RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in a 96-well plate and transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[7][8]

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, cells are pre-treated with various concentrations of this compound or Curcumin for 1-2 hours.

    • Inflammation is induced by adding a stimulant such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL).[9]

  • Cell Lysis and Luciferase Measurement:

    • After 6-24 hours of stimulation, the medium is removed, and cells are washed with PBS.

    • Cells are lysed using a passive lysis buffer.

    • Luciferase activity is measured using a luminometer after adding the appropriate luciferase substrate.[8][9] Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Western Blot for Phosphorylated Proteins (p-p65, p-ERK)

This protocol is used to detect the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment:

    • Cells (e.g., RAW264.7 macrophages) are cultured to 80-90% confluency.

    • Cells are pre-treated with this compound or Curcumin for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction and Quantification:

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the lysates is determined using a BCA protein assay.[10][11]

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[12][13]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11] The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or total protein).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)

This protocol is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

  • Cell Culture and Treatment:

    • RAW264.7 macrophages are seeded in a 24-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound or Curcumin for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection:

    • The cell culture supernatant is collected and centrifuged to remove any cellular debris.[14]

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α, anti-IL-6) and incubated overnight at 4°C.

    • The plate is washed and blocked to prevent non-specific binding.

    • Standards of known cytokine concentrations and the collected cell supernatants are added to the wells and incubated for 2 hours at room temperature.

    • After washing, a biotinylated detection antibody is added and incubated for 1 hour.

    • Streptavidin-HRP is then added and incubated for 30 minutes.

    • A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

  • Data Analysis:

    • The absorbance at 450 nm is measured using a microplate reader.

    • A standard curve is generated, and the concentration of the cytokine in the samples is calculated.[15]

Conclusion

Both this compound and Curcumin demonstrate significant anti-inflammatory properties by targeting key signaling pathways, including NF-κB and MAPKs, and reducing the production of pro-inflammatory cytokines. While Curcumin has been more extensively studied, with a larger body of quantitative data available, this compound and its related compounds also show considerable promise as anti-inflammatory agents.

The provided data and protocols offer a foundation for further comparative studies. To establish a more definitive comparison of their potency and efficacy, it is recommended that both compounds be evaluated side-by-side under identical experimental conditions. Such studies would be invaluable for guiding future drug development efforts in the field of inflammatory diseases.

References

Cross-Validation of Bioassays for Fraxidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various in vitro assays for determining the bioactivity of Fraxidin, a naturally occurring coumarin. By presenting quantitative data from multiple studies, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to assist researchers in selecting the most appropriate assays for their specific research needs and in understanding the cross-validation of this compound's diverse biological effects.

Data Presentation: Comparative Bioactivity of this compound

The following tables summarize the quantitative data on this compound's antioxidant and anticancer activities, compiled from various studies. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity of this compound and Related Compounds

AssayCompoundIC50 / ActivityReference CompoundIC50 / Activity
DPPH Radical ScavengingThis compound~832 µg/mL[1]Ascorbic Acid<50 µg/mL[1]
ABTS Radical ScavengingThis compound~662 µg/mL[1]Trolox-
FRAP (Ferric Reducing Antioxidant Power)This compoundLower than ascorbic acid[2]Ascorbic Acid28.2 ± 0.5 µg/mL[2]
ORAC (Oxygen Radical Absorbance Capacity)Not Available-TroloxStandard

Table 2: Anticancer Activity of this compound and Related Compounds

Cell LineAssayCompoundIC50 (µM)
HT-29 (Colon Cancer)Not SpecifiedIsothis compound40
SW-480 (Colon Cancer)Not SpecifiedIsothis compound80
HCT-116 (Colon Cancer)WST AssayMefenamic Acid Derivatives-
A549 (Lung Cancer)Not SpecifiedNot Specified-
SH-SY5Y (Neuroblastoma)MTT AssayHesperidin (neuroprotective)Protective at non-toxic concentrations

Experimental Protocols

Detailed methodologies for the key assays are provided below to facilitate the replication and cross-validation of experimental findings.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.[3][4]

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

    • Add a defined volume of the this compound or standard solution to an equal volume of the DPPH working solution.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).[5]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[6]

  • Procedure:

    • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the this compound solution or a standard (e.g., Trolox) to a larger volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[7]

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant power of the sample.[8][9][10]

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound sample or a standard (e.g., FeSO₄) to the FRAP reagent.

    • Incubate the mixture for a specified time (e.g., 4-10 minutes) at 37°C.[8]

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is expressed as Fe²⁺ equivalents.[8]

4. ORAC (Oxygen Radical Absorbance Capacity) Assay

  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[11]

  • Procedure:

    • In a black 96-well plate, add the fluorescent probe solution.

    • Add the this compound sample or a standard (e.g., Trolox).

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C.

    • Calculate the net area under the curve (AUC) and compare it to a standard curve of Trolox to determine the ORAC value in Trolox equivalents.[3][12]

Anti-inflammatory Assays

1. COX-1 and COX-2 Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Inhibition is often measured by quantifying the production of prostaglandins (e.g., PGE2) from arachidonic acid.

  • Procedure (ELISA-based):

    • Incubate purified COX-1 or COX-2 enzyme with a cofactor (e.g., hematin) and the test compound (this compound) or a known inhibitor for a pre-determined time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Stop the reaction after a specific incubation period.

    • Quantify the amount of PGE2 produced using a competitive ELISA kit.

    • Calculate the percentage of inhibition and the IC50 value.

2. Cytokine (IL-6, TNF-α) Production Assay in Macrophages

  • Principle: This cell-based assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Procedure (ELISA):

    • Culture macrophages in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a set period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits.

    • Determine the inhibitory effect of this compound on cytokine production.

Anticancer Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[[“]][14]

  • Procedure:

    • Seed cancer cells (e.g., HT-29, SW-480) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS solution).

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[[“]]

Neuroprotective Assay

1. In Vitro Neuroprotection Assay using SH-SY5Y Cells

  • Principle: This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.

  • Procedure:

    • Culture human neuroblastoma SH-SY5Y cells.

    • Pre-treat the cells with different concentrations of this compound.

    • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.

    • After incubation, assess cell viability using the MTT assay.

    • Measure markers of oxidative stress (e.g., intracellular ROS levels) and apoptosis (e.g., caspase-3 activity) to elucidate the mechanism of protection.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways that are potentially modulated by this compound, contributing to its bioactivities.

NF_kB_Signaling_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Inhibition

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

Nrf2_Signaling_Pathway cluster_complex OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Modification Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Nrf2 release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Gene Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene Binding This compound This compound This compound->Keap1_Nrf2 Activation

Caption: Nrf2 Antioxidant Response Pathway and Potential Activation by this compound.

MAPK_Signaling_Pathway Stimuli Stress Stimuli (e.g., ROS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->CellularResponse This compound This compound This compound->MAPKK Modulation

Caption: MAPK Signaling Cascade and Potential Modulation by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the cross-validation of this compound's bioactivity using multiple assays.

Experimental_Workflow Start Start: This compound Sample Antioxidant Antioxidant Activity Assays Start->Antioxidant AntiInflammatory Anti-inflammatory Activity Assays Start->AntiInflammatory Anticancer Anticancer Activity Assays Start->Anticancer Neuroprotective Neuroprotective Activity Assays Start->Neuroprotective DPPH DPPH Antioxidant->DPPH ABTS ABTS Antioxidant->ABTS FRAP FRAP Antioxidant->FRAP ORAC ORAC Antioxidant->ORAC DataAnalysis Data Analysis & Comparison DPPH->DataAnalysis ABTS->DataAnalysis FRAP->DataAnalysis ORAC->DataAnalysis COX COX-1/2 Inhibition AntiInflammatory->COX Cytokine Cytokine Release (IL-6, TNF-α) AntiInflammatory->Cytokine COX->DataAnalysis Cytokine->DataAnalysis MTT MTT (Cell Viability) Anticancer->MTT MTT->DataAnalysis SHSY5Y SH-SY5Y Viability Neuroprotective->SHSY5Y SHSY5Y->DataAnalysis Conclusion Conclusion: Bioactivity Profile of this compound DataAnalysis->Conclusion

Caption: Experimental Workflow for Cross-Validation of this compound's Bioactivity.

References

A Head-to-Head Comparison of Fraxidin and Other Natural Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has intensified the search for effective neuroprotective agents. Natural compounds, owing to their diverse pharmacological profiles and favorable safety margins, represent a promising frontier in this endeavor. This guide provides a detailed, evidence-based comparison of Fraxidin—a coumarin compound noted for its antioxidant and anti-inflammatory properties—with other well-researched natural neuroprotective agents: Curcumin, Resveratrol, and Hesperidin. The comparison focuses on their mechanisms of action, neuroprotective efficacy supported by experimental data, and the methodologies used to evaluate them.

Mechanisms of Action and Key Signaling Pathways

Neuroprotection is achieved through a variety of mechanisms, primarily by mitigating oxidative stress and inflammation, which are common pathological hallmarks of neurodegeneration. This compound and its comparators modulate several critical intracellular signaling pathways to exert their protective effects.

This compound and its derivatives (Fraxetin, Isothis compound): These coumarin compounds are potent antioxidants and anti-inflammatory agents. Isothis compound has been shown to inhibit neuroinflammation by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of p38 and ERK1/2, which in turn reduces the production of pro-inflammatory cytokines like TNF-α.[1][2] Fraxetin protects against rotenone-induced apoptosis by scavenging reactive oxygen species (ROS) and preserving the glutathione redox ratio.[3]

Curcumin: The principal curcuminoid of turmeric, Curcumin, exerts its neuroprotective effects through multiple pathways. It is a potent antioxidant that enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[4] It also modulates inflammatory responses by inhibiting the NF-κB pathway and reduces amyloid-β (Aβ) aggregation, a key event in Alzheimer's disease.[4][5][6]

Resveratrol: A polyphenol found in grapes and berries, Resveratrol is known to activate Sirtuin-1 (SIRT1), a protein that plays a crucial role in cellular health and longevity. This activation, along with the inhibition of the NF-κB pathway, helps to reduce inflammation and oxidative stress.[7] Resveratrol has also been shown to up-regulate the anti-apoptotic protein Bcl-2.[7]

Hesperidin: A flavanone glycoside abundant in citrus fruits, Hesperidin effectively scavenges free radicals and reduces lipid peroxidation.[8] Its neuroprotective actions are mediated by suppressing oxidative stress, inhibiting inflammatory cytokine production, and modulating cell survival pathways like ERK/Nrf2.[9][10]

Diagram: Signaling Pathway

Fraxidin_MAPK_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_Cascade MAPK Cascade (p38, ERK1/2) TLR4->MAPK_Cascade Activates This compound Isothis compound This compound->MAPK_Cascade Inhibits NFkB NF-κB MAPK_Cascade->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulates Microglia Microglial Activation & Neuroinflammation Cytokines->Microglia Neuron Dopaminergic Neuron Damage Microglia->Neuron

Caption: Isothis compound inhibits LPS-induced neuroinflammation via the MAPK pathway.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative look at the efficacy of this compound (and its derivatives), Curcumin, Resveratrol, and Hesperidin.

Disclaimer: The data presented below are compiled from different studies using varied experimental models and conditions. Direct comparison of absolute values should be made with caution; the data serves to illustrate the magnitude of effect observed for each compound under specific experimental contexts.

Table 1: Comparative Antioxidant and Anti-inflammatory Effects

Compound Model System Assay Concentration / Dose Result Reference
Fraxetin SH-SY5Y cells (Rotenone-induced stress) ROS Reduction 100 µM Significantly reduced H₂O₂ and superoxide anion levels [3]
Isothis compound Rat Model (Cerebral Ischemia/Reperfusion) Cytokine Levels (ELISA) 30 mg/kg ↓ TNF-α to 11.52 pg/mg; ↓ IL-1β to 7.01 pg/mg [11]
Curcumin Mouse Model (Neurodegeneration) Oxidative Stress Markers High-dose admin. Reduced oxidative stress by 35%; ↓ inflammatory cytokines by 40% [12]
Resveratrol Primary Microglia (LPS-induced stress) Nitric Oxide (NO) Production up to 20 µM Significantly reduced LPS-induced NO release [13]
Hesperidin SH-SY5Y cells (6-OHDA-induced stress) ROS Reduction (DCFH-DA) 125 µM Significantly lowered ROS generation compared to 6-OHDA group [9]

| Hesperidin | Mouse Model (NMDA-induced retinal injury)| Gene Expression (qRT-PCR) | Intravitreal injection| Suppressed NMDA-induced increase in TNF-α gene expression |[8] |

Table 2: Comparative Effects on Neuronal Viability and Function

Compound Model System Assay Concentration / Dose Result Reference
Isothis compound Mouse Model (LPS-induced Parkinsonism) Dopaminergic Neuron Count (TH Staining) Pre-treatment Prevented the loss of dopaminergic neurons induced by LPS [2]
Isothis compound Mouse Model (LPS-induced Parkinsonism) Glucose Uptake (PET Imaging) Pre-treatment Restored glucose uptake in the striatum (p < 0.05 vs LPS group) [2]
Curcumin AD Mouse Model Amyloid Plaque Size In vivo admin. Reduced amyloid plaque size by 30% [5]
Resveratrol Rat Model (Ischemia/Reperfusion) Infarct Volume 30 mg/kg Significantly reduced ischemia-reperfusion induced damage [7]
Hesperidin Primary Retinal Cell Culture Cell Viability (Oxidative Stress) 0.05% Increased cell viability from 63.1% to 91.7% [8]

| Hesperidin | SH-SY5Y cells (6-OHDA-induced toxicity) | Cell Viability (MTT Assay) | 62.5 µM | Protected cells against 6-OHDA toxicity (IC50 = 125 µM) |[9] |

Experimental Methodologies

The quantitative data presented are derived from standardized experimental protocols. Below are detailed methodologies for key assays commonly used in neuroprotection studies, along with a workflow diagram.

Diagram: Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Neuroprotection Assay A 1. Cell Culture (e.g., SH-SY5Y neuroblastoma) B 2. Pre-treatment (Natural Compound: this compound, etc.) A->B C 3. Toxin Induction (e.g., 6-OHDA, Rotenone, LPS) B->C D 4. Incubation Period (e.g., 24-48 hours) C->D E 5. Endpoint Analysis D->E F Cell Viability (MTT Assay) E->F G Oxidative Stress (ROS Assay) E->G H Protein Expression (Western Blot) E->H

Caption: A typical workflow for assessing neuroprotective agents in vitro.

Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate overnight to allow for attachment.[14]

  • Treatment: Remove the medium and replace it with a fresh medium containing various concentrations of the test compound (e.g., Hesperidin at 62.5 µM, 125 µM). Incubate for a pre-treatment period (e.g., 2 hours).

  • Toxin Exposure: Add the neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA, at 125 µM) to the wells and incubate for an additional 24-48 hours.[9][15]

  • MTT Incubation: Remove the supernatant and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, along with 100 µL of culture medium. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14][16]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[14]

  • Measurement: Shake the plate for 10-15 minutes to fully dissolve the crystals. Measure the absorbance (Optical Density, OD) at 490 nm or 570 nm using a microplate reader.[14][15] Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 2: Intracellular ROS Measurement (DCFH-DA Assay)

This assay quantifies the overall levels of reactive oxygen species within live cells.

  • Cell Preparation: Culture cells as described in the MTT assay protocol.

  • Treatment: Pre-treat cells with the test compound (e.g., Fraxetin 100 µM) for 30 minutes before inducing oxidative stress with a toxin (e.g., Rotenone 5 µM).[3]

  • Probe Loading: Wash the cells with PBS. Add 100 µL of 1X ROS Label (e.g., H2DCFDA) diluted in an appropriate buffer. Incubate for 30-45 minutes at 37°C in the dark.[17][18]

  • Measurement: Remove the labeling solution and wash the cells. Add PBS or culture medium to the wells. Measure fluorescence immediately using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation at ~495 nm and emission at ~529 nm.[17][18] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol 3: Protein Expression Analysis (Western Blot for MAPK Pathway)

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of MAPK proteins.

  • Protein Extraction: Following cell treatment and toxin exposure, lyse the cells in a 1x SDS-lysis buffer containing protease and phosphatase inhibitors.[19]

  • Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4–12% SDS-polyacrylamide gel. Separate the proteins by size via electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, and a loading control like β-Actin), typically at a 1:1000 dilution in 5% BSA.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 dilution.[21]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and capture the image with a digital imaging system.[19] Densitometry analysis is used to quantify the relative expression levels of the target proteins.

References

Independent Validation of Fraxidin's Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research on the pharmacological effects of Fraxidin and its structural analogs, Fraxetin, Scopoletin, and Umbelliferone. The information presented is collated from multiple independent studies to offer a broad perspective on their potential therapeutic applications.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the quantitative data from various studies on the anticancer, neuroprotective, anti-inflammatory, and antioxidant effects of this compound and selected alternatives. This data is intended to provide a comparative snapshot of their potency in different experimental models.

Anticancer Activity
CompoundCell LineAssayConcentrationEffectCitation
Fraxetin HCT116 (Colon)CCK-820 µMSignificant inhibition of cell proliferation[1]
DLD-1 (Colon)CCK-820 µMSignificant inhibition of cell proliferation[1]
HT29 (Colon)Cell ViabilityNot specifiedSuppressed cell viability[2]
HCT116 (Colon)Cell ViabilityNot specifiedSuppressed cell viability[2]
Scopoletin HeLa (Cervical)Cell CountingIC50: 7.5 µMInhibition of cell growth[3][4]
DoTc2 (Cervical)Cell CountingIC50: ~15 µMInhibition of cell growth[3][4]
SiHa (Cervical)Cell CountingIC50: ~20 µMInhibition of cell growth[3][4]
C33A (Cervical)Cell CountingIC50: ~25 µMInhibition of cell growth[3][4]
KKU-100 (Cholangiocarcinoma)MTTIC50: 486.2 µM (72h)Reduction of cell viability[5]
KKU-M214 (Cholangiocarcinoma)MTTIC50: 493.5 µM (72h)Reduction of cell viability[5]
Neuroprotective Activity
CompoundCell LineModelConcentrationEffectCitation
Fraxetin SH-SY5Y (Neuroblastoma)Rotenone-induced apoptosis100 µMReduced apoptosis and ROS formation[6][7]
SH-SY5Y (Neuroblastoma)Rotenone-induced cytotoxicity100 µMDiminished cytotoxicity and LDH release[6]
Anti-inflammatory Activity
CompoundCell ModelStimulantConcentrationEffectCitation
Fraxetin Primary MicrogliaLPS5 mg/kg (in vivo)Attenuated ischemic brain injury and neuroinflammation[8]
Primary MicrogliaLPSNot specifiedInhibited pro-inflammatory cytokine expression[8]
Antioxidant Activity
CompoundAssayIC50 ValueCitation
Umbelliferone DPPH radical scavengingNot specified[9]

Key Signaling Pathways

This compound and its analogs exert their effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

Fraxetin's Modulation of JAK/STAT and PI3K/Akt Pathways

Fraxetin has been shown to inhibit the proliferation of cancer cells by targeting the JAK2/STAT3 and PI3K/Akt signaling pathways. Inhibition of JAK2 phosphorylation prevents the activation of STAT3, a key transcription factor for genes involved in cell growth and survival. Furthermore, Fraxetin can suppress the PI3K/Akt pathway, which is crucial for cell proliferation and apoptosis resistance.

Fraxetin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 PI3K PI3K Receptor->PI3K p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-JAK2->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) p-STAT3->Gene_Expression Translocation p-PI3K p-PI3K PI3K->p-PI3K Phosphorylation Akt Akt p-PI3K->Akt p-Akt p-Akt Akt->p-Akt Phosphorylation p-Akt->Gene_Expression Fraxetin Fraxetin Fraxetin->p-JAK2 Fraxetin->p-PI3K

Caption: Fraxetin inhibits the JAK/STAT and PI3K/Akt pathways.

Scopoletin's Inhibition of the PI3K/Akt Pathway

Scopoletin has demonstrated anticancer effects by inducing apoptosis and cell cycle arrest through the inhibition of the PI3K/Akt signaling pathway. By blocking this pathway, Scopoletin can promote the death of cancer cells.

Scopoletin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K p-PI3K p-PI3K PI3K->p-PI3K Phosphorylation Akt Akt p-PI3K->Akt p-Akt p-Akt Akt->p-Akt Phosphorylation Cell_Survival Cell Survival & Proliferation p-Akt->Cell_Survival Scopoletin Scopoletin Scopoletin->p-PI3K Anticancer_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., HCT116, HeLa) Treatment Treatment with This compound/Alternative Cell_Culture->Treatment Viability_Assay Cell Viability/Proliferation (MTT, CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) Treatment->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Analysis Xenograft Tumor Xenograft Model in Mice InVivo_Treatment Treatment with This compound/Alternative Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment InVivo_Treatment->Toxicity_Assessment Neuroprotection_Workflow Neuron_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment Treatment with This compound/Alternative Neuron_Culture->Compound_Treatment Toxin_Model Induce Neurotoxicity (e.g., Rotenone) Viability Assess Cell Viability (MTT, LDH) Toxin_Model->Viability Apoptosis Measure Apoptosis Markers (Caspase activity, PARP cleavage) Toxin_Model->Apoptosis ROS Quantify Reactive Oxygen Species Toxin_Model->ROS Compound_Treatment->Toxin_Model

References

Safety Operating Guide

Personal protective equipment for handling Fraxidin

Author: BenchChem Technical Support Team. Date: November 2025

Note: The chemical "Fraxidin" is not found in scientific and safety literature. This guide pertains to "Fraxetin," a related coumarin compound, and is provided on the strong assumption that "this compound" was a typographical error.

This document provides immediate, essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Fraxetin. It offers procedural guidance for safe operational use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Fraxetin is classified as a hazardous substance. Inhalation, ingestion, or skin contact may be harmful.[1][2][3][4] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Summary of Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Causes serious eye irritation.[1][2][3][4]

  • Causes skin irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2][3][4]

The following table summarizes the required PPE for handling Fraxetin.

Protection Type Required PPE Specifications and Remarks
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator/maskUse in a well-ventilated area. Avoid dust formation.[1]
Hand Protection Chemical-resistant glovesMust satisfy EU Directive 89/686/EEC and standard EN 374.[1]
Eye Protection Safety glasses with side-shields or gogglesRequired to prevent eye contact.[1]
Skin and Body Protection Protective clothing, lab coatWear suitable protective clothing based on the quantity and activity level of the substance.[1]

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict workflow is critical for safety. The following diagram and procedural steps outline the lifecycle of Fraxetin handling in a laboratory setting, from preparation to disposal.

Fraxetin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe 1. Don PPE prep_area 2. Prepare Ventilated Workspace prep_ppe->prep_area prep_weigh 3. Weigh Fraxetin prep_area->prep_weigh handle_exp 4. Conduct Experiment prep_weigh->handle_exp handle_store 5. Store Securely handle_exp->handle_store cleanup_spill 6. Manage Spills Immediately handle_exp->cleanup_spill cleanup_decon 7. Decontaminate Surfaces handle_exp->cleanup_decon disp_excess 10. Dispose of Excess Fraxetin handle_store->disp_excess cleanup_doff 8. Doff PPE cleanup_decon->cleanup_doff disp_waste 9. Dispose of Contaminated Waste cleanup_doff->disp_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fraxidin
Reactant of Route 2
Reactant of Route 2
Fraxidin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。